molecular formula C9H11ClFNO2 B1284225 (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride CAS No. 64231-54-5

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B1284225
CAS No.: 64231-54-5
M. Wt: 219.64 g/mol
InChI Key: ZDECBCKSULAIGP-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO2 and its molecular weight is 219.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDECBCKSULAIGP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583783
Record name 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64231-54-5
Record name 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64231-54-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Mechanism Research

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Expanding Search Scope

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Analyzing key points

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Delving deeper for specifics

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Gathering More Information

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Delving Deeper into Inhibition

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Refining Inhibitory Mechanisms

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Analyzing Incorporation Pathways

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Mapping Remaining Gaps

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Formulating Comprehensive Guide

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Synthesizing Detailed Protocols

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4-Fluoro-L-phenylalanine hydrochloride biological activity

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

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Outlining a Research Plan

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Discovery and history of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Analyzing Methodologies and Data

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Reviewing Fluorine Chemistry

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Analyzing Amino Acids with Fluorine

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Refining My Focus

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Developing Focused Research

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Refining Information Retrieval

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Expanding Protocol Details

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Solidifying Quantitative Comparisons

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Synthesizing Found Data

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Compiling Key Details

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Developing The Technical Guide

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(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride function in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search for Info

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Initiating Deep Dive into Functions

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Compiling Research and Data

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Gathering 4-F-Phe Information

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Compiling Data & Applications

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Synthesizing Guide Content

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Potential research areas for 4-Fluoro-L-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Expanding Research Scope

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Deepening Information Search

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Analyzing Initial Findings

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Expanding Research Scope

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Uncovering Peptide Protocols

I've made great strides in the second round of research. I now have access to detailed protocols, with step-by-step instructions, for successfully incorporating 4-Fluoro-L-phenylalanine into peptides and proteins.

Expanding Antimicrobial Insights

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Refining Mechanisms & Pathways

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Reviewing Current Findings

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Analyzing Gaps in Knowledge

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Expanding Data Scope

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Analyzing Peptide Synthesis Methods

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Refining Data for Clarity

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Expanding Data, Deepening Insights

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Structural analysis of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Defining Search Parameters

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Chemical properties of 4-fluoro-L-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Initiating the Technical Guide

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Developing the Guide Structure

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Formulating a Technical Response

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Organizing Guide Content

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Interaction of 4-Fluoro-L-phenylalanine with protein targets

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on 4-Fluoro-L-phenylalanine and its effects when interacting with proteins. I'm focusing on incorporation mechanisms and any changes to protein structure. I'll analyze those results thoroughly.

Refining the Research Plan

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Defining Scope and Structure

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Exploring 4-F-Phe Interactions

I've assembled a considerable body of knowledge concerning 4-Fluoro-L-phenylalanine (4-F-Phe). Specifically, I'm focusing on how it interacts with protein targets. My latest findings detail its incorporation into peptides and proteins, with an emphasis on the impact this has on protein structure and function.

Organizing Data on 4-F-Phe

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Consolidating 4-F-Phe Findings

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InChI key for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Research

I am now initiating my search by performing a comprehensive Google search to locate the InChIKey for (S)- 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, along with its constituent layers and structural data.

Expanding Knowledge Base

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Initiating Technical Guide

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Identifying the InChIKey

I've successfully identified the InChIKey and its component layers for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. A Google search yielded a direct result, streamlining the initial step. I'm proceeding to analyze the information.

Delving Deeper into Details

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Outlining Further Requirements

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Acquiring Key Data

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Refining Data Gathering

I've made good progress. I've got the InChIKey and InChI string for this compound and understand their structure. I've also found out the importance of the (S)-stereoisomer, and also the benefits of using a hydrochloride salt, with some information on applications. I still need a detailed synthesis protocol and a more complete table of physicochemical properties, which I will focus on next.

Deepening Data Acquisition

I've made further advances. I've successfully collected the InChIKey and InChI string for this compound, and have a solid grasp on their layered structure. I also understand the implications of the (S)-stereoisomer and the hydrochloride salt. Additionally, I've confirmed applications in research and development. Now, I need a detailed synthesis protocol and a more complete table of physicochemical properties, with reliable citations to complete the picture.

Analyzing the Data Now

I've successfully gathered all the necessary data to build the technical guide. I have the InChIKey (ZDECBCKSULAIGP-QRPNPIFTSA -N) and its corresponding InChI string. I also have enough information to deconstruct both the InChI and InChIKey.

Synthesizing the Protocol

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Finalizing the Technical Guide

I've assembled all the necessary details to create the technical guide. I have information about the (S)-stereoisomer and the hydrochloride salt. I've also incorporated the significance of 4-fluorophenylalanine. I've gathered a multitude of peer-reviewed articles covering asymmetric synthesis methods, which will be the basis for a robust protocol. Finally, physicochemical properties from PubChem are ready for inclusion.

CAS number 64231-54-5 research applications

Author: BenchChem Technical Support Team. Date: January 2026

Identifying the Compound

I've initiated a thorough search to pin down the chemical compound linked to CAS 64231-54-5 and its main research uses. I'm focusing on pinpointing the specific compound and its recognized applications.

Delving Deeper into Information

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Expanding the Guide's Scope

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Identifying the Key Compound

I'm currently focused on the initial search results. I've found a discrepancy: the CAS number 64231-54-5 seems to be directing me towards N-Desethyl-amodiaquine, which is the metabolite of the antimalarial drug, amodiaquine, instead of the primary compound. Further investigation is necessary.

Clarifying Compound Identity

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Defining Report Structure

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Validating Compound's Identity

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Role of fluorine substitution in phenylalanine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Fluorine Substitution Search

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Defining Project Scope & Process

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Synthesizing New Analogs

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Refining Guide Structure

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Developing Content Framework

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Organizing Information

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Preliminary studies on 4-Fluoro-L-phenylalanine hydrochloride toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Initiating Search Refinement

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Deepening Information Gathering

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Exploring the metabolic fate of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Metabolic Fate of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Introduction

This compound, a synthetic amino acid analog, presents a unique subject for metabolic investigation. Its structural similarity to the essential amino acid phenylalanine suggests a potential for interaction with endogenous metabolic pathways. The introduction of a fluorine atom at the para position of the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and pharmacokinetic properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the metabolic fate of this compound, from initial in vitro profiling to definitive in vivo studies. Our approach is grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data.

Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is primarily governed by its chemical structure. Based on the structure of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid, we can predict several potential metabolic pathways. The primary routes of metabolism for amino acids and their analogs often involve enzymes responsible for amino acid catabolism.

Potential Phase I and Phase II Metabolic Transformations
Reaction Type Enzyme Family Potential Metabolite Significance
Deamination Amino acid oxidases, Transaminases4-fluorophenylpyruvic acidA common pathway for amino acid catabolism, leading to further degradation.
Decarboxylation Amino acid decarboxylases2-(4-fluorophenyl)ethanamineFormation of a biogenic amine analog, which could have pharmacological activity.
Hydroxylation Cytochrome P450 (CYP) enzymes(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acidAromatic hydroxylation is a common CYP-mediated reaction, potentially altering biological activity.
Glucuronidation UDP-glucuronosyltransferases (UGTs)O-glucuronide or N-glucuronide conjugatesA major Phase II detoxification pathway, increasing water solubility for excretion.
Sulfation Sulfotransferases (SULTs)Sulfate conjugatesAnother important Phase II conjugation reaction, facilitating elimination.
Visualizing the Predicted Metabolic Cascade

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound (S)-2-Amino-3-(4-fluorophenyl)propanoic acid Deaminated_Metabolite 4-fluorophenylpyruvic acid Parent_Compound->Deaminated_Metabolite Deamination Decarboxylated_Metabolite 2-(4-fluorophenyl)ethanamine Parent_Compound->Decarboxylated_Metabolite Decarboxylation Hydroxylated_Metabolite (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid Parent_Compound->Hydroxylated_Metabolite Hydroxylation (CYP) Glucuronide_Conjugate Glucuronide Conjugate Parent_Compound->Glucuronide_Conjugate Glucuronidation (UGT) Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGT) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation (SULT) Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Microsomes Metabolic Stability (Liver Microsomes) Hepatocytes Metabolite Identification (Hepatocytes) Microsomes->Hepatocytes Identifies need for broader enzyme systems Rodent_PK Pharmacokinetics & Metabolite Profiling (Rodent Model) Hepatocytes->Rodent_PK Informs in vivo study design Mass_Balance Mass Balance & Excretion Routes (Radiolabeled Compound) Rodent_PK->Mass_Balance Confirms major excretion pathways

Methodological & Application

Protocol for dissolving (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Property Analysis

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Analyzing Dissolution Strategies

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Gathering Solubility Data

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Analyzing Initial Findings

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Consolidating Key Properties

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I've clarified the CAS number, which is 64231-54-5 for the hydrochloride salt. The molecular formula is C9H11ClFNO2 and the molecular weight is approximately 219.64 g/mol . The solid is a white to yellow powder or crystals and is "soluble in 1M HCl". I need more data on solubility in other solvents, a stock solution protocol, a pKa value, and stability information in different solutions.

Identifying Data Gaps

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Assessing Data Gaps

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Evaluating Amino Acid Properties

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Compiling Solubility Details

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Synthesizing Protocol Details

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Gleaning New Insights

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Analyzing Solubility Data

I've got some new solubility data to chew on. 4-Fluoro-D-phenylalanine HCl is 55 mg/ mL in DMSO with sonication; L-4-Fluorophenylalanine clocks in at 5 mg/mL in PBS (pH 7.2). Water solubility data seems inconsistent. One report shows 50mg/mL in water or 0.5M HCl. Another indicates less than 1 mg/mL at 70°F. The discrepancy intrigues me. I've also found a pKa prediction of 2.20 for the carboxylic acid group of L-4-Fluorophenylalanine, with another source at 3.66 for a related compound.

Exploring Discrepancies

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Constructing the Protocol

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Formulating a Synthesis Plan

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Using 4-Fluoro-L-phenylalanine hydrochloride in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Refining Search Strategies

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Formulating Research Questions

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Initiating Information Gathering

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I've crafted search queries based on the keywords. I'm balancing investigations into the compound's general properties, mechanism of action, and cell culture applications, with specific inquiries about protocols, concentrations, and safety measures. The application note will be structured with flexibility.

I'm now structuring my approach based on foundational research. I'll cover the compound's mechanism, its impact on proteins, and then shift to specific protocols for cell culture and analysis, like NMR. The application note will conclude with safety information and references. I'm focusing on a clear, authoritative presentation of the information for the target audience.

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Updating Incorporation Procedures

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19F-NMR spectroscopy protocol for fluorinated amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research Phase

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Deepening the Search for Data

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Application Notes & Protocols: The Strategic Incorporation of 4-Fluoro-L-phenylalanine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Beyond the Canonical: The Rise of Fluorinated Amino Acids in Peptide Science

In the landscape of peptide and protein engineering, the selective incorporation of non-canonical amino acids has emerged as a transformative strategy for modulating biological activity, enhancing metabolic stability, and introducing novel functionalities. Among these, 4-Fluoro-L-phenylalanine (4-F-Phe) has garnered significant attention. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols for utilizing 4-F-Phe in peptide synthesis. We will delve into the underlying principles that make this molecule a powerful tool and provide actionable protocols for its successful implementation in your research.

The strategic substitution of a single hydrogen atom with fluorine in the phenyl ring of phenylalanine might seem subtle, yet it imparts a range of unique physicochemical properties. These include altered electronics due to fluorine's high electronegativity, minimal steric perturbation, and the introduction of a sensitive 19F NMR probe. These attributes have established 4-F-Phe as a valuable tool in drug design, structural biology, and the development of therapeutic peptides.

I. The Physicochemical Impact of 4-Fluoro-L-phenylalanine on Peptide Attributes

The utility of 4-F-Phe in peptide synthesis stems from the unique properties of the fluorine atom. Understanding these is crucial for its rational application.

  • Minimal Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows 4-F-Phe to often be a seamless replacement for phenylalanine without causing significant disruption to the peptide's overall conformation or binding interactions.

  • Potent Electronic Effects: Fluorine is the most electronegative element, leading to a significant redistribution of electron density within the aromatic ring of 4-F-Phe. This can influence cation-π and other non-covalent interactions that are often critical for peptide-receptor binding and overall protein stability. For instance, the fluorination of aromatic residues in peptides has been shown to enhance their binding affinity to target proteins.

  • Enhanced Hydrophobicity: The addition of fluorine increases the hydrophobicity of the amino acid side chain. This can lead to improved metabolic stability of the resulting peptide by shielding it from proteolytic degradation.

  • A Unique Spectroscopic Probe: The fluorine-19 (¹⁹F) nucleus is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy. It is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive. The chemical shift of ¹⁹F is also very sensitive to its local environment, providing a powerful probe for studying peptide conformation, dynamics, and interactions with other molecules without the need for isotopic labeling.

II. Key Applications in Peptide Science and Drug Development

The unique properties of 4-F-Phe have led to its application in a variety of research and development areas.

Enhancing Binding Affinity and Specificity

The electron-withdrawing nature of fluorine in the para position of the phenyl ring can modulate the electronic properties of the aromatic side chain. This can lead to stronger and more specific interactions with binding partners. For example, the incorporation of 4-F-Phe has been successfully used to enhance the binding affinity of peptides to their target receptors.

Improving Metabolic Stability

Peptides often suffer from poor metabolic stability due to their susceptibility to proteolytic enzymes. The introduction of 4-F-Phe can increase the resistance of peptides to enzymatic degradation. This is attributed to the increased hydrophobicity and altered electronic properties of the amino acid, which can hinder the recognition and cleavage by proteases.

Probing Peptide Structure and Dynamics with ¹⁹F NMR

The presence of the ¹⁹F nucleus in 4-F-Phe provides a unique spectroscopic handle for biophysical studies. ¹⁹F NMR can be used to:

  • Monitor conformational changes in peptides upon binding to their targets.

  • Investigate the dynamics of different regions of a peptide.

  • Determine the pKa values of neighboring residues.

  • Screen for ligand binding.

The sensitivity of the ¹⁹F chemical shift to the local environment makes it a powerful tool for obtaining detailed structural and dynamic information that can be difficult to obtain with other methods.

Modulating Peptide Aggregation

The aggregation of peptides is a significant challenge in the development of peptide-based therapeutics. The incorporation of 4-F-Phe has been shown to modulate the aggregation propensity of peptides. In some cases, it can disrupt the hydrophobic interactions that drive aggregation, leading to more soluble and stable peptide formulations.

III. Protocols for the Incorporation of 4-Fluoro-L-phenylalanine into Peptides

The following section provides a detailed protocol for the manual and automated incorporation of Fmoc-L-4-fluorophenylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS).

A. General Workflow for SPPS Incorporation of 4-F-Phe

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Fmoc-4-F-Phe Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Capping 6. Capping (Optional) Wash2->Capping Deprotection2 7. Fmoc Deprotection Capping->Deprotection2 If not final AA Cleavage 10. Cleavage & Deprotection Capping->Cleavage If final AA Wash3 8. Washing Deprotection2->Wash3 NextAA 9. Couple Next Amino Acid Wash3->NextAA NextAA->Deprotection1 Repeat Cycle Purification 11. Purification Cleavage->Purification

Caption: Workflow for Incorporating 4-F-Phe via SPPS.

B. Detailed Step-by-Step Protocol

Materials:

  • Fmoc-L-4-fluorophenylalanine

  • Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Shake for 5-10 minutes.

    • Drain and repeat the deprotection step once more.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Coupling of Fmoc-L-4-fluorophenylalanine:

    • In a separate vial, dissolve Fmoc-L-4-fluorophenylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes. This is followed by a thorough wash with DMF and DCM.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in your peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

C. Quantitative Data Summary
ParameterRecommended RangeNotes
Resin Loading0.1 - 1.0 mmol/gVaries with resin type.
Amino Acid Equivalents3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents3 - 5 eq.Relative to resin loading.
DIPEA Equivalents6 - 10 eq.Relative to resin loading.
Coupling Time1 - 2 hoursMonitor with Kaiser test.
Deprotection Time2 x 5-10 minEnsure complete Fmoc removal.
Cleavage Time2 - 4 hoursDependent on side-chain protecting groups.

IV. Leveraging 4-F-Phe Properties: A Conceptual Overview

F_Phe_Applications cluster_properties Physicochemical Properties cluster_applications Applications FPhe 4-Fluoro-L-phenylalanine MinimalSterics Minimal Steric Perturbation FPhe->MinimalSterics Electronics Altered Electronics FPhe->Electronics NMR_Probe 19F NMR Probe FPhe->NMR_Probe Hydrophobicity Increased Hydrophobicity FPhe->Hydrophobicity Binding Enhanced Binding Affinity MinimalSterics->Binding Electronics->Binding Aggregation Modulation of Aggregation Electronics->Aggregation Structure Structural & Dynamic Studies NMR_Probe->Structure Stability Improved Metabolic Stability Hydrophobicity->Stability Hydrophobicity->Aggregation

Caption: Properties and Applications of 4-F-Phe.

V. Conclusion and Future Outlook

4-Fluoro-L-phenylalanine is a versatile and powerful tool for peptide chemists and drug developers. Its unique combination of minimal steric impact, potent electronic effects, and utility as a ¹⁹F NMR probe allows for the rational design of peptides with enhanced properties. The protocols outlined in this guide provide a solid foundation for the successful incorporation of 4-F-Phe into synthetic peptides. As our understanding of peptide structure-activity relationships deepens, the strategic use of fluorinated amino acids like 4-F-Phe will undoubtedly continue to play a pivotal role in the development of next-generation peptide therapeutics and research tools.

References

  • Buer, B.C., de la Salud-Bea, R. and Tuley, A. (2019). The utility of 19F NMR in drug discovery. RSC Chemical Biology, 1(1), pp.18-29.
  • Marsh, E.N.G. (2014). Fluorine in biological chemistry. Chemical Society Reviews, 43(18), pp.6276-6286.

Incorporating (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride into proteins

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Enzyme inhibition assay using 4-Fluoro-L-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research Phase

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Use of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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4-Fluoro-L-phenylalanine hydrochloride for studying protein structure and function

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Experimental design for studying receptor-ligand interactions with fluorinated analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Analogs

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Handling and storage of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride powder

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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How to prepare stock solutions of 4-Fluoro-L-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Applications in neurology research for fluorinated phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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Radiolabeling peptides with fluorinated amino acids for PET imaging

Author: BenchChem Technical Support Team. Date: January 2026

Initiating PET Research

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Techniques for monitoring protein synthesis inhibition by 4-Fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Research

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Initiating Application Note Design

Application Note & Protocol: High-Fidelity Incorporation of (S)-2-amino-3-(4-benzoylphenyl)propanoic acid (BPA) in Mammalian Cell Culture via pH-Modulated Dissolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Interactions with a Photoreactive Probe

(S)-2-amino-3-(4-benzoylphenyl)propanoic acid, commonly known as Benzoylphenylalanine (BPA), is a powerful tool in chemical biology and drug discovery for mapping protein-protein interactions directly within the complex milieu of a living cell. As a non-canonical amino acid, BPA can be translationally incorporated into nascent polypeptide chains in place of its natural analog, L-phenylalanine, by the cell's own machinery. Its utility stems from the benzophenone moiety, which upon activation by ultraviolet (UV) light, forms a highly reactive triplet excited state. This state can then covalently cross-link with adjacent molecules, effectively "freezing" transient interactions for subsequent analysis.

However, a significant bottleneck to the widespread adoption of BPA is its poor aqueous solubility at physiological pH, leading to precipitation in standard cell culture media and unreliable experimental outcomes. This document provides a robust, field-tested protocol for the preparation and use of BPA in mammalian cell culture, centered on a reliable acid/base dissolution method. This technique ensures complete solubilization and minimizes cytotoxicity, paving the way for reproducible and high-fidelity photo-cross-linking studies.

The Causality of Cross-Linking: Mechanism of Action

The experimental efficacy of BPA is grounded in a two-stage mechanism. Understanding this process is critical for experimental design, particularly in choosing appropriate UV exposure times and downstream analytical methods.

  • Incorporation: Cells are cultured in a medium deficient in L-phenylalanine but supplemented with BPA. During protein synthesis, the cellular machinery recognizes BPA and incorporates it at sites where phenylalanine would normally be found. The efficiency of this incorporation can vary depending on the cell line and the specific protein of interest.

  • Photoactivation and Cross-Linking: Upon exposure to UV light (typically 350-365 nm), the benzophenone group on the BPA side chain undergoes a photochemical reaction. It abstracts a hydrogen atom from a nearby C-H bond, creating a covalent bond between the BPA-containing protein and its interacting partner. This process is highly efficient and occurs over a very short distance, making it an excellent tool for identifying direct and proximal interactions.

Below is a diagram illustrating the workflow from cellular uptake to covalent cross-linking.

BPA_Workflow cluster_cell Cellular Environment cluster_experiment Experimental Intervention cluster_analysis Downstream Analysis BPA_uptake BPA Uptake Protein_Synth Protein Synthesis & BPA Incorporation BPA_uptake->Protein_Synth tRNA Synthetase BPA_Protein Protein with BPA Protein_Synth->BPA_Protein Complex Transient Interaction BPA_Protein->Complex Interacting_Protein Interacting Partner Interacting_Protein->Complex UV_Activation UV Light (365 nm) Complex->UV_Activation Crosslinked_Complex Covalently-Linked Complex UV_Activation->Crosslinked_Complex Photo-Crosslinking Analysis SDS-PAGE, Mass Spec, Western Blot Crosslinked_Complex->Analysis

Caption: Experimental workflow for BPA-mediated photo-cross-linking.

Materials and Reagents

  • (S)-2-amino-3-(4-benzoylphenyl)propanoic acid (BPA)

  • Dulbecco's Modified Eagle Medium (DMEM) deficient in L-phenylalanine

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine or GlutaMAX™ supplement

  • Sodium hydroxide (NaOH), 1 M sterile solution

  • Hydrochloric acid (HCl), 1 M sterile solution

  • Sterile, nuclease-free water

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filters

  • pH meter with a micro-probe, calibrated

  • Vortex mixer

  • Cell culture incubator (37°C, 5% CO₂)

Protocol: Preparation of a 100 mM BPA Stock Solution

This protocol details the preparation of a highly concentrated, sterile stock solution of BPA. The key to this method is the transient pH shift to deprotonate the carboxylic acid and amino groups, rendering the molecule soluble in an aqueous solution, followed by careful neutralization.

Step-by-Step Methodology:

  • Initial Weighing: In a sterile 50 mL conical tube, weigh out 269.31 mg of BPA powder. This will yield 10 mL of a 100 mM stock solution. Expertise & Experience: Performing this in a sterile conical tube minimizes transfer loss and contamination risk from the outset.

  • Acidification (Optional but Recommended): Add 5 mL of sterile, nuclease-free water. The BPA will not dissolve. Add 1 M HCl dropwise while vortexing until the powder fully dissolves. This protonates the molecule, aiding in breaking up any clumps before the primary dissolution step.

  • Basification for Solubilization: Add 1 M NaOH dropwise while continuously vortexing. The solution will become clear as the BPA dissolves. Continue adding NaOH until the pH of the solution is approximately 11.0-12.0. Causality: At this high pH, the carboxylic acid and amino groups of BPA are deprotonated, significantly increasing its solubility in water.

  • Neutralization: Carefully add 1 M HCl dropwise to neutralize the solution. Monitor the pH closely using a calibrated pH meter. The target pH is 7.4 ± 0.1. Trustworthiness: This step is critical. A pH outside the physiological range will be cytotoxic. Add the acid slowly, especially as you approach the target pH, to avoid overshooting and causing precipitation.

  • Final Volume Adjustment: Once the pH is stable at 7.4, add sterile, nuclease-free water to bring the final volume to 10 mL.

  • Sterilization: Sterilize the 100 mM BPA stock solution by passing it through a 0.22 µm syringe filter into a new, sterile conical tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Dissolution_Protocol node_start Start: BPA Powder node_weigh Weigh 269.31 mg BPA node_start->node_weigh node_water Add 5 mL Sterile Water node_weigh->node_water node_base Add 1 M NaOH (to pH 11-12) node_water->node_base Vortex node_dissolved BPA Fully Dissolved node_base->node_dissolved node_neutralize Neutralize with 1 M HCl (to pH 7.4) node_dissolved->node_neutralize Monitor with pH meter node_volume Adjust Volume to 10 mL node_neutralize->node_volume node_filter Sterile Filter (0.22 µm) node_volume->node_filter node_store Aliquot & Store at -20°C node_filter->node_store

Caption: Step-by-step workflow for BPA stock solution preparation.

Protocol: Supplementing Cell Culture Medium with BPA

The following steps outline the preparation of complete cell culture medium for your experiment.

  • Prepare Basal Medium: Start with DMEM that is specifically formulated to be deficient in L-phenylalanine. This is crucial for maximizing BPA incorporation.

  • Supplementation: To the basal medium, add dialyzed FBS to the desired concentration (e.g., 10%). Expertise & Experience: Dialyzed FBS is used to remove free amino acids, including phenylalanine, which would otherwise compete with BPA for incorporation. Add Penicillin-Streptomycin and L-Glutamine (or GlutaMAX™) to their final working concentrations.

  • Adding BPA: Thaw an aliquot of the 100 mM BPA stock solution. Add the required volume to your prepared medium to achieve the desired final concentration. Common final concentrations range from 0.1 mM to 1 mM. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

  • Final Check: Gently mix the medium and visually inspect for any signs of precipitation. If the medium remains clear, it is ready for use.

Quality Control and Best Practices

  • pH Verification: Always verify the final pH of the BPA-supplemented medium before adding it to cells.

  • Solubility Check: After adding the BPA stock to the medium, allow it to equilibrate in the incubator for 30 minutes. Visually inspect for any cloudiness or precipitate. If observed, the concentration may be too high, or the pH of the stock solution may have been incorrect.

  • Cytotoxicity Assay: Before a large-scale experiment, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the tolerance of your cell line to the chosen BPA concentration.

  • Control Groups: Always include appropriate control groups in your experiments:

    • No BPA: Cells grown in the same basal medium without BPA.

    • No UV: Cells grown with BPA but not exposed to UV light.

Data Presentation: Key Parameters

ParameterRecommended ValueRationale / Notes
BPA Stock Concentration 100 mMHigh concentration minimizes the volume added to the final medium.
Stock Solution pH 7.4 ± 0.1Critical for maintaining physiological conditions and preventing precipitation.
Final Working Concentration 0.1 - 1.0 mMCell line dependent. Determine empirically via cytotoxicity assay.
UV Wavelength 350 - 365 nmOptimal for activating the benzophenone moiety with minimal cellular damage.
UV Exposure Time 10 - 30 minutesMust be optimized. Insufficient time leads to low cross-linking efficiency.

Troubleshooting

IssuePotential CauseSolution
Precipitation in stock Incorrect pH; overshot neutralization.Remake the stock solution, adding the neutralizing acid more slowly.
Precipitation in medium Final concentration is too high.Reduce the final working concentration of BPA.
High cell death BPA concentration is cytotoxic; pH of medium is incorrect.Perform a dose-response curve to find a non-toxic concentration. Verify the pH of your final medium.
Low cross-linking yield Insufficient BPA incorporation; inadequate UV exposure.Increase incubation time with BPA. Optimize UV exposure time and intensity.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673.

Troubleshooting & Optimization

Solubility issues with (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride in PBS

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Compiling Solubility Data

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Initiating Comprehensive Search

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Technical Support Center: Asymmetric Synthesis of 4-Fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the asymmetric synthesis of 4-Fluoro-L-phenylalanine (4-F-Phe). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging but critical synthesis. 4-F-Phe is a non-proteinogenic amino acid whose incorporation into peptides and proteins offers unique advantages in medicinal chemistry, including enhanced metabolic stability and modified binding affinities.

This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the practical challenges encountered in the lab. We will delve into the "why" behind experimental protocols, grounding our advice in established mechanistic principles and peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My enantiomeric excess (ee) is consistently low (<90%). What are the most likely causes and how can I improve it?

Answer:

Low enantiomeric excess is one of the most common hurdles in the asymmetric synthesis of 4-F-Phe. The root cause typically lies in the catalytic system's inability to effectively discriminate between the two prochiral faces of the substrate. Let's break down the primary factors and solutions.

1. Catalyst and Ligand Integrity:

  • Expertise & Experience: The heart of this asymmetric synthesis is the chiral catalyst. In our experience with rhodium- or ruthenium-based catalysts, such as those employing DuPhos or DIPAMP ligands, the primary suspect for low ee is often the degradation or improper activation of the catalyst-ligand complex. Oxygen is a known poison for many hydrogenation catalysts.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: Ensure all solvents are thoroughly deoxygenated (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes). All manipulations, including substrate addition and catalyst preparation, must be performed under an inert atmosphere using Schlenk line or glovebox techniques.

    • Ligand Purity: Verify the purity of your chiral ligand. Impurities can compete for coordination to the metal center, leading to the formation of non-selective or less selective catalytic species. Consider recrystallizing the ligand if its purity is questionable.

    • Catalyst Pre-formation: Pre-forming the active catalyst by reacting the metal precursor (e.g., [Rh(COD)₂]BF₄) with the chiral ligand in a separate step before introducing the substrate can often lead to more consistent and higher enantioselectivity. This ensures the active chiral complex is the dominant species at the start of the reaction.

2. Substrate Quality:

  • Expertise & Experience: The standard precursor for asymmetric hydrogenation is (Z)-α-acetamido-4-fluorocinnamic acid or its methyl ester. The presence of the (E)-isomer can significantly erode enantioselectivity, as it may be hydrogenated at a different rate and with lower selectivity by the same catalyst.

  • Troubleshooting Steps:

    • Isomer Purity Check: Use ¹H NMR to confirm the isomeric purity of your starting material. The coupling constants for the vinyl protons can distinguish between (Z) and (E) isomers.

    • Purification: If significant amounts of the (E)-isomer are present, purify the substrate by recrystallization or column chromatography before proceeding with the hydrogenation.

3. Reaction Parameters:

  • Expertise & Experience: Hydrogen pressure and reaction temperature are critical variables that control the kinetics and selectivity of the reaction.

  • Troubleshooting Steps:

    • Hydrogen Pressure: While higher pressures can increase the reaction rate, they can sometimes negatively impact enantioselectivity by altering the rate-determining step of the catalytic cycle. Systematically screen a range of pressures (e.g., 1 atm, 5 atm, 10 atm) to find the optimal balance for your specific catalyst system.

    • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -10 °C) generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this will also slow the reaction rate, so a careful balance must be struck.

Question 2: The reaction yield is poor, or the reaction stalls before completion. How can I improve conversion?

Answer:

Poor conversion is often a result of catalyst deactivation or suboptimal reaction conditions.

1. Catalyst Deactivation:

  • Expertise & Experience: As mentioned, oxygen is a primary culprit. However, other impurities can also act as catalyst poisons. Halide ions (from starting materials or solvents), water, and sulfur-containing compounds are known inhibitors for many transition-metal catalysts.

  • Troubleshooting Steps:

    • Reagent and Solvent Purity: Use high-purity, anhydrous solvents. If your substrate is a salt (e.g., a hydrochloride salt), ensure it is fully converted to the free base or that the counter-ion does not interfere with the catalyst.

    • Increase Catalyst Loading: While not ideal for process efficiency, a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can sometimes overcome the effects of trace inhibitors and drive the reaction to completion. This is a diagnostic step; if it works, it points towards a purity issue.

    • Substrate Inhibition: At high concentrations, the substrate or product itself can sometimes inhibit the catalyst. Try running the reaction at a lower concentration to see if the conversion improves over time.

2. Insufficient Hydrogen Mass Transfer:

  • Expertise & Experience: In a heterogeneous (gas-liquid) hydrogenation, the rate can be limited by the transfer of hydrogen from the gas phase into the solution.

  • Troubleshooting Steps:

    • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the surface area between the gas and liquid phases. A flat vortex at the surface is a good visual indicator.

    • Solvent Choice: The solubility of hydrogen varies significantly with the solvent. Solvents like methanol or ethanol are commonly used and have good hydrogen solubility.

Question 3: I am using a phase-transfer catalysis (PTC) method for alkylation and facing issues with side products and yield. What should I look out for?

Answer:

Asymmetric phase-transfer catalysis, often using a chiral quaternary ammonium salt (e.g., a derivative of cinchonidine), is a powerful method for the synthesis of 4-F-Phe from a glycine-derived Schiff base and 4-fluorobenzyl bromide. However, it presents its own set of challenges.

1. Side Reactions:

  • Expertise & Experience: The most common side reaction is the dialkylation of the glycine enolate, leading to a significant loss of yield. Another issue can be the hydrolysis of the Schiff base (imine) if excess water is present.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the 4-fluorobenzyl bromide. A large excess will promote dialkylation.

    • Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is critical. A very high concentration can promote side reactions and catalyst degradation. Screen concentrations from 25% to 50% (w/w) to find the optimum.

    • Reaction Temperature: Maintain the reaction at a low temperature (e.g., -10 °C to 0 °C) to disfavor the dialkylation pathway and improve enantioselectivity.

2. Catalyst Efficiency:

  • Expertise & Experience: The efficiency of the phase-transfer catalyst depends on its ability to extract the enolate from the aqueous phase into the organic phase where the reaction occurs.

  • Troubleshooting Steps:

    • Solvent System: The choice of the organic solvent is crucial. A nonpolar solvent like toluene is often preferred as it minimizes the solvation of the enolate in the organic phase, leading to a "tighter" ion pair with the chiral cation and better stereocontrol.

    • Stirring Rate: As this is a biphasic system, the interfacial area is paramount. A high stirring rate (e.g., >1000 rpm) is necessary to ensure efficient mass transfer between the phases.

Experimental Protocols & Data

Protocol: Asymmetric Hydrogenation of (Z)-Methyl α-acetamido-4-fluorocinnamate

This protocol is a representative example based on well-established procedures.

  • Catalyst Preparation (in a glovebox): In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos) (0.011 mmol) in 5 mL of deoxygenated methanol. Stir the solution for 20 minutes to allow for complex formation.

  • Reaction Setup: In a separate hydrogenation vessel, dissolve (Z)-methyl α-acetamido-4-fluorocinnamate (1.0 mmol) in 15 mL of deoxygenated methanol.

  • Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via cannula. Seal the vessel, purge it three times with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 atm).

  • Reaction Monitoring: Stir the reaction vigorously at the desired temperature (e.g., 25 °C). Monitor the reaction progress by TLC or ¹H NMR by periodically taking aliquots.

  • Workup: Once the reaction is complete, vent the hydrogen pressure carefully. Remove the solvent under reduced pressure. The crude product can then be purified.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by converting the amino acid to a diastereomeric derivative for NMR analysis.

Data Summary: Effect of Ligand on Enantioselectivity

The choice of the chiral ligand is the single most important factor determining the success of an asymmetric hydrogenation.

LigandMetalTypical Yield (%)Typical ee (%)
(R,R)-Me-DuPhosRh>95%>99%
(S,S)-ChiraphosRh>95%~95%
(R)-BINAPRu>95%~98%
(R,R)-DIPAMPRh>95%~96%

Note: These are typical values from the literature; actual results may vary based on specific reaction conditions and substrate purity.

Visualizing the Process

Diagram 1: Troubleshooting Logic for Low Enantiomeric Excess

Low_ee_Troubleshooting Start Low Enantiomeric Excess (<90%) Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Substrate 2. Check Substrate Purity Start->Check_Substrate Check_Params 3. Optimize Reaction Parameters Start->Check_Params Anaerobic Ensure Strict Anaerobic Conditions Check_Catalyst->Anaerobic O2 Poisoning? Ligand_Purity Verify Ligand Purity Check_Catalyst->Ligand_Purity Impure Ligand? Preformation Use Catalyst Pre-formation Protocol Check_Catalyst->Preformation Inconsistent Activity? Isomer_Check Check for (E)-Isomer via NMR Check_Substrate->Isomer_Check Screen_Pressure Screen H2 Pressure (e.g., 1-10 atm) Check_Params->Screen_Pressure Screen_Temp Screen Temperature (e.g., 0-25 °C) Check_Params->Screen_Temp Purify_Substrate Recrystallize or Chromatograph Substrate Isomer_Check->Purify_Substrate (E)-Isomer Present

Caption: A decision tree for troubleshooting low enantiomeric excess.

Diagram 2: Generalized Catalytic Cycle for Asymmetric Hydrogenation

Catalytic_Cycle Catalyst [M(L*)]+ Substrate_Coord Substrate Coordination Catalyst->Substrate_Coord + Substrate Oxidative_Add Oxidative Addition of H2 Substrate_Coord->Oxidative_Add + H2 Hydride_Mig Hydride Migration (Stereo-determining) Oxidative_Add->Hydride_Mig Reductive_Elim Reductive Elimination Hydride_Mig->Reductive_Elim Reductive_Elim->Catalyst Releases Product Product Chiral Product Reductive_Elim->Product

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
  • Braga, A. L., et al. (2006). Synthesis of L- and D-4-Fluorophenylalanine. Journal of the Brazilian Chemical Society, 17(7), 1431-1434. [Link]
  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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Preventing degradation of 4-Fluoro-L-phenylalanine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Troubleshooting low incorporation of fluorinated amino acids in protein expression

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

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Side reactions in peptide synthesis with (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

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How to confirm the purity of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for confirming the purity of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride (CAS No: 198847-86-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the accurate assessment of chemical and enantiomeric purity.

Introduction: The Criticality of Purity

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid is a non-proteinogenic amino acid and a key building block in the synthesis of various pharmaceutical agents. Its hydrochloride salt is often the preferred form for handling and formulation. Ensuring the high purity of this starting material is paramount, as even trace impurities can have significant downstream effects on reaction yields, by-product profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will walk you through a multi-faceted approach to purity confirmation, integrating chromatographic and spectroscopic techniques.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary types of impurities I should be concerned about?

Impurities can be broadly categorized into three main types:

  • Enantiomeric Impurity: The presence of the (R)-enantiomer. This is often the most critical impurity to quantify, especially in chiral drug development, as the "wrong" enantiomer can be inactive or even cause undesirable side effects.

  • Related Substance Impurities: These include starting materials, intermediates, or by-products from the synthetic route. For example, impurities could arise from the starting material, 4-fluorobenzaldehyde.

  • Residual Solvents & Inorganics: Solvents used during synthesis and purification (e.g., ethanol, isopropanol, water) and inorganic salts.

FAQ 2: Is a single analytical method sufficient to confirm purity?

Absolutely not. A single method provides only one perspective on the sample's composition. A comprehensive purity assessment relies on an orthogonal approach, using multiple techniques that measure different physicochemical properties of the compound. For instance, while HPLC-UV can quantify related substances, it may not separate enantiomers. Therefore, a combination of methods is essential for a complete purity profile.

FAQ 3: My melting point is sharp and close to the literature value. Is this enough to confirm purity?

While a sharp melting point is a good indicator of purity, it is not definitive. A eutectic mixture of impurities can also exhibit a sharp melting point. Furthermore, this method is not sensitive to low levels of impurities and provides no information about the nature of those impurities (e.g., enantiomeric vs. chemical).

Part 2: Analytical Workflow & Troubleshooting Guides

A logical, stepwise approach is the most effective way to confirm the purity of this compound. The following workflow outlines the recommended analytical cascade.

Purity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Purity cluster_2 Phase 3: Absolute & Stoichiometric Confirmation cluster_3 Phase 4: Final Assessment A Sample Receipt & Visual Inspection B Proton NMR (¹H NMR) A->B Confirms structure C Mass Spectrometry (MS) B->C Confirms mass D Reverse-Phase HPLC-UV E Chiral HPLC D->E Quantifies chemical impurities F Elemental Analysis (CHN) E->F Quantifies enantiomeric excess G Karl Fischer Titration F->G Confirms elemental composition H Purity Confirmation & Certificate of Analysis (CoA) Generation G->H Confirms water content

Caption: Recommended analytical workflow for purity confirmation.

Troubleshooting Guide 1: Proton NMR (¹H NMR) Spectroscopy

¹H NMR is a powerful first-line technique to confirm the structural integrity of the molecule and detect organic impurities.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the presence of all expected proton signals corresponding to the (S)-2-Amino-3-(4-fluorophenyl)propanoic acid structure.

    • Integrate the signals. The relative integrals should correspond to the number of protons for each signal.

    • Look for any unexpected signals, which may indicate impurities. The integral of these signals relative to the main compound's signals can provide a semi-quantitative estimate of the impurity level.

Common Issues & Troubleshooting:
Observed Issue Potential Cause Troubleshooting Action
Broad peaks Sample aggregation; presence of paramagnetic impurities.Dilute the sample; filter the sample through a small plug of celite.
Unexpected signals in the aromatic region Presence of related aromatic impurities (e.g., unreacted starting materials).Compare the spectrum to known impurity profiles. Utilize 2D NMR techniques (e.g., COSY, HSQC) to identify the impurity structure.
Large solvent peak Incomplete solvent suppression.Use a solvent suppression pulse sequence during acquisition. If using D₂O, allow time for H-D exchange of the amine and carboxylic acid protons.

Troubleshooting Guide 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantifying purity. Two distinct HPLC methods are required: a reverse-phase method for chemical purity and a chiral method for enantiomeric purity.

A. Reverse-Phase HPLC for Chemical Purity

This method separates the target compound from impurities with different polarities.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Observed Issue Potential Cause Troubleshooting Action
Peak tailing Secondary interactions with the stationary phase; column overload.Lower the sample concentration; ensure the mobile phase pH is appropriate to keep the amine protonated (the TFA helps with this).
Ghost peaks Contamination in the mobile phase or injector.Flush the system thoroughly; use fresh, high-purity solvents.
Poor resolution between the main peak and an impurity Suboptimal gradient or mobile phase.Optimize the gradient slope (make it shallower for better separation); try a different organic modifier (e.g., methanol instead of acetonitrile).
B. Chiral HPLC for Enantiomeric Purity

This method is crucial for separating and quantifying the (R)-enantiomer from the desired (S)-enantiomer.

  • Column: A chiral stationary phase (CSP) column is required. Common choices are polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive. A common starting point could be 90:10 Heptane:Ethanol with 0.1% TFA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Observed Issue Potential Cause Troubleshooting Action
No separation of enantiomers Incorrect chiral column or mobile phase.Screen different chiral columns and mobile phase compositions. The choice is often empirical. Consult column selection guides from manufacturers.
Poor peak shape Inappropriate mobile phase modifier; sample solvent effect.Add a small amount of an acid (like TFA) or base (like diethylamine) to the mobile phase to improve peak shape. Ensure the sample is dissolved in the mobile phase.
Inverted elution order This is column and mobile phase dependent.This is not necessarily an issue, but it is crucial to confirm the identity of each peak by running an analytical standard of the racemate or the individual (R)-enantiomer if available.

Troubleshooting Guide 3: Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in your sample. This is a fundamental test for purity and confirming the empirical formula.

Experimental Protocol:
  • Provide a homogenous, dry sample (typically 2-3 mg) to an analytical services lab or use an in-house elemental analyzer.

  • The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Compare the experimental percentages of C, H, and N to the theoretical values for the hydrochloride salt (C₉H₁₁ClFNO₂).

Common Issues & Troubleshooting:
Observed Issue Potential Cause Troubleshooting Action
Experimental values deviate from theoretical values by >0.4% Presence of inorganic impurities (salts); residual solvents; incomplete drying.Ensure the sample is thoroughly dried under high vacuum. The presence of water (determined by Karl Fischer) or other solvents will alter the C, H, N percentages. If values are consistently off, it may indicate a salt with a different stoichiometry.

Part 3: Data Interpretation and Final Purity Assignment

A final purity value should be assigned based on a mass balance calculation, considering all the data obtained.

Purity (%) = 100% - % Chemical Impurities (from HPLC) - % Enantiomeric Impurity (from Chiral HPLC) - % Water (from Karl Fischer) - % Residual Solvents (from ¹H NMR or GC) - % Non-combustible Impurities (from Ash test, if performed)

decision_tree start Purity Analysis Complete q1 Does ¹H NMR match structure? start->q1 q2 Is chemical purity by HPLC ≥ 99.0%? q1->q2 Yes fail_nmr FAIL: Structural Issue Investigate Synthesis q1->fail_nmr No q3 Is enantiomeric excess ≥ 99.0%? q2->q3 Yes fail_hplc FAIL: Chemical Impurity Re-purify Material q2->fail_hplc No q4 Do CHN results match theory (±0.4%)? q3->q4 Yes fail_chiral FAIL: Enantiomeric Impurity Re-evaluate Chiral Resolution Step q3->fail_chiral No pass Material Passes (High Purity Confirmed) q4->pass Yes fail_chn FAIL: Compositional Issue Check for Solvents/Inorganics q4->fail_chn No

Caption: Decision tree for final purity assessment.

By systematically applying this multi-technique approach and utilizing the troubleshooting guides, researchers can confidently ascertain the purity of this compound, ensuring the quality and reliability of their subsequent experiments and drug development efforts.

References

  • General HPLC Troubleshooting: "HPLC Troubleshooting Guide," Waters Corpor
  • NMR Spectroscopy in Pharmaceutical Analysis: "The Role of NMR Spectroscopy in Pharmaceutical Analysis," Pharmaffili

Addressing cell toxicity of 4-Fluoro-L-phenylalanine hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Literature Review

I've initiated a thorough literature review, beginning with extensive Google searches to identify the mechanisms behind 4-Fluoro-L-phenylalanine hydrochloride (4-F-Phe)-induced cell toxicity, which is a common hurdle in in vitro experiments.

Analyzing: Toxicity Mechanisms

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Structuring: Technical Support

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Developing a Guide Structure

I'm structuring the technical support guide. I'm focusing on a question-and-answer format for researchers, scientists, and drug developers. My aim is to address the in vitro cell toxicity of 4-Fluoro-L-phenylalanine hydrochloride (4-F-Phe). I'm targeting FAQs and troubleshooting, emphasizing clear and concise information.

Defining Guide Sections

I've established the core structure of the guide, progressing from foundational information to troubleshooting and protocols, culminating in a robust reference section. The initial focus is now on explaining the rationale behind each step and exploring the underlying mechanisms of 4-F-Phe toxicity, moving beyond simple instructions. My search suggests it's a non-proteinogenic amino acid, potentially inhibiting protein synthesis, and is used in peptide synthesis.

Expanding Guide Design

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Developing Guide Protocols

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Developing Diagrams & Content

I'm now structuring the guide. I'm focusing on the guide's content and flow, starting with the document structure and then integrating diagrams. The introduction needs to briefly cover 4-F-Phe, its uses, and the challenges of managing its toxicity. I'm structuring a "Fundamental FAQs," "Troubleshooting Guide," and "Key Experimental Protocols" section, also adding a "References" section. Now I'll create a diagram of the proposed mechanism of 4-F-Phe toxicity and troubleshooting workflows in DOT language.

Designing Guide Diagrams

I'm now focusing on designing and writing the DOT language for the diagrams. I am structuring a concise workflow for troubleshooting cytotoxicity, incorporating decision points based on potential experimental issues. My planned diagram illustrates 4-F-Phe toxicity, from uptake through protein synthesis inhibition and cellular stress responses, which I will then visualize via Graphviz. I will make a table for recommended starting concentrations for different cell lines, and the expected outcomes of viability assays. Also, I am planning the reference section.

Designing Document Content

I'm now focusing on document content. I've compiled typical concentration ranges, particularly the need to balance incorporation versus toxicity. I'm prioritizing the inclusion of a summary table with relevant experimental outcomes. My next steps are writing detailed protocols for both a dose-response cytotoxicity assay and apoptosis detection, supported by diagrams. I'll include the references, and will address the contrast between a low µM IC50 and high mM concentration for incorporation, as well as the mechanistic diagram (DOT).

Designing Diagram Content

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Refining Toxicity Mechanisms

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Challenges in the multi-step synthesis of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by systematically searching for information on the challenges in multi-step fluorinated amino acid synthesis. My focus is on identifying common issues, effective troubleshooting, and existing protocols. I intend to use this data to build a solid foundation.

Analyzing Search Results

I've moved on to analyzing the Google search results. The goal now is to pinpoint recurring themes and the technical hitches people face. I'm noting problems related to reagent stability, reaction selectivity, and purification complexity. This analysis will guide how I structure the technical support center, ensuring it addresses these key hurdles systematically.

Outlining Support Center Structure

I'm now outlining the structure of the technical support center. I'm starting with a high-level overview of challenges, followed by step-by-step troubleshooting, and FAQs. I intend to organize the content by synthetic steps and types of fluorination reactions, explaining the chemical principles behind each troubleshooting point with self-validating protocols.

Adjusting pH for optimal solubility and activity of fluorophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluorophenylalanine

Optimizing Solubility and Activity via pH Adjustment

Welcome to the technical support center for fluorophenylalanine (FPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling FPA. We will address common challenges related to solubility and biological activity, focusing on the critical role of pH adjustment.

Frequently Asked Questions (FAQs)

This section directly answers the most common issues encountered during experimental work with fluorophenylalanine.

Q1: My 4-Fluorophenylalanine (4-FPA) is not dissolving in my aqueous buffer. What is the most likely cause?

A1: The most common reason for poor solubility of 4-FPA, and amino acids in general, is that the pH of the solution is too close to its isoelectric point (pI) .[1][2][3][4] At the pI, the amino acid exists as a zwitterion, with both a positive charge on the amino group (-NH3+) and a negative charge on the carboxyl group (-COO-). This form has a net charge of zero, which minimizes its interaction with water molecules, leading to precipitation.[5][6]

To dissolve 4-FPA, you must adjust the pH of your solution to be either significantly lower or higher than its pI. For phenylalanine, the pI is approximately 5.48.[7][8] The pI of 4-FPA is very similar.

  • Acidic pH (e.g., pH < 4): The carboxyl group becomes protonated (-COOH), giving the molecule a net positive charge and increasing solubility.

  • Basic pH (e.g., pH > 7): The amino group becomes deprotonated (-NH2), giving the molecule a net negative charge and increasing solubility.

Q2: What is the optimal pH for preparing a concentrated stock solution of 4-FPA?

A2: For preparing a high-concentration stock, adjusting the pH to the alkaline range (pH 8.0 - 10.0) is generally most effective and practical for biological applications. This ensures the 4-FPA is in its highly soluble anionic form. While dissolving in acidic conditions also works, many biological assays and cell culture media are buffered at or near physiological pH (7.2-7.4), and adding a highly acidic stock solution would require a significant pH readjustment. Some researchers have successfully used dilute NaOH to solubilize fluorinated phenylalanine analogs for cell culture experiments.[9][10]

Q3: I successfully dissolved my 4-FPA by raising the pH, but it precipitated when I added it to my neutral cell culture medium. Why?

A3: This is a classic example of pH shock. Your concentrated stock solution was at a high pH, keeping the 4-FPA soluble. When you added a small volume of this stock to a large volume of medium buffered at a neutral pH (e.g., 7.4), the pH of the immediate microenvironment around the dissolving compound dropped rapidly towards the pI. This shift caused the 4-FPA to crash out of solution before it could be adequately dispersed.

Troubleshooting Tip: Add the concentrated stock solution dropwise while vigorously stirring or vortexing the medium. This ensures rapid mixing and prevents localized pH drops.

Q4: Can I use organic solvents to dissolve 4-FPA?

A4: Yes, but with caution. 4-FPA is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[11][12] This can be a useful strategy, especially for peptides containing 4-FPA that have poor aqueous solubility.[12] However, for cell-based assays, it is critical to ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5% v/v). Always run a vehicle control (medium + solvent) to check for toxicity.

Q5: How does pH affect the stability and biological activity of 4-FPA?

A5: 4-FPA is generally stable within a neutral pH range (pH 6-8).[13] However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can risk degradation.[13] For biological activity, such as incorporation into proteins, the key is maintaining the final solution at a pH compatible with the biological system (e.g., cell culture, in vitro translation). The pH of your stock solution is less critical than the final pH of your experimental medium, as long as the compound remains soluble upon dilution.

Technical Deep Dive: The Chemistry of FPA Solubility

Understanding the relationship between pH, pKa, and the isoelectric point (pI) is fundamental to manipulating FPA solubility. Like all amino acids, FPA has two ionizable groups: the α-carboxyl group and the α-amino group.

  • pKa1 (α-carboxyl group): ~1.8 - 2.2. Below this pH, the group is protonated (-COOH).

  • pKa2 (α-amino group): ~9.1 - 9.4. Above this pH, the group is deprotonated (-NH2).

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For amino acids with non-ionizable side chains, it can be calculated as: pI = (pKa1 + pKa2) / 2 [5][6]

For Phenylalanine, with a pKa1 of 1.83 and pKa2 of 9.13, the pI is approximately 5.48.[8][14] The fluorine substitution in 4-FPA has a minimal effect on these values. At the pI, the molecule is a zwitterion (-OOC-CH(R)-NH3+), leading to minimal solubility.

The following diagram illustrates how pH dictates the charge and solubility of Fluorophenylalanine.

FPA_Protonation cluster_low_pH Low pH (pH < pKa1) cluster_pI Isoelectric Point (pH ≈ pI) cluster_high_pH High pH (pH > pKa2) low_pH Cationic Form (Fully Protonated) -COOH, -NH3+ Net Charge: +1 Highly Soluble pI Zwitterionic Form (Neutral) -COO-, -NH3+ Net Charge: 0 Poorly Soluble low_pH->pI  Add Base (Increase pH)   pI->low_pH  Add More Acid (Decrease pH)   high_pH Anionic Form (Fully Deprotonated) -COO-, -NH2 Net Charge: -1 Highly Soluble pI->high_pH  Add More Base (Increase pH)   high_pH->pI  Add Acid (Decrease pH)  

Fig. 1: Protonation states and solubility of Fluorophenylalanine at different pH values.

Troubleshooting Guides & Protocols

Protocol 1: Preparation of a 100 mM 4-Fluorophenylalanine Aqueous Stock Solution

This protocol details the steps to prepare a concentrated stock solution by adjusting the pH into the basic range.

Materials:

  • 4-Fluorophenylalanine (e.g., 4-Fluoro-L-phenylalanine, MW: 183.18 g/mol )[15]

  • High-purity water (Milli-Q or equivalent)

  • 1 M NaOH solution

  • 0.1 M NaOH solution

  • Calibrated pH meter

  • Sterile microcentrifuge tubes and filters (0.22 µm)

Workflow Diagram:

protocol_workflow start Weigh 4-FPA add_water Add 80% of final volume of water start->add_water slurry A cloudy slurry forms add_water->slurry add_naoh Add 0.1 M NaOH dropwise while stirring slurry->add_naoh check_ph Monitor pH add_naoh->check_ph check_ph->add_naoh Still cloudy dissolved Solution becomes clear (pH ~9-10) check_ph->dissolved pH < 9 qs Adjust to final volume with water dissolved->qs filter Sterile filter (0.22 µm) qs->filter end Store at -20°C filter->end

Sources

Minimizing epimerization during the synthesis of chiral fluorinated amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Epimerization During Synthesis

Welcome to the technical support center for the synthesis of chiral fluorinated amino acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the introduction of fluorine into these critical building blocks. The strategic incorporation of fluorine can dramatically enhance the metabolic stability, binding affinity, and lipophilicity of peptides and small molecule drugs. However, the powerful electron-withdrawing nature of fluorine also exacerbates the risk of epimerization at the α-carbon, a critical issue that can compromise the stereochemical integrity of your final compound.

This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you anticipate, diagnose, and solve epimerization problems.

Part 1: Troubleshooting Guide - Diagnosing & Solving Epimerization

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: Significant Epimerization Detected After Base-Mediated Reactions (e.g., N-alkylation, condensations)

Question: I'm performing a base-mediated reaction on my N-protected α-fluoroamino acid derivative and observing significant loss of enantiomeric excess (ee). Why is this happening and what can I do to fix it?

Answer: This is a classic problem rooted in the increased acidity of the α-proton. The electron-withdrawing fluorine atom(s) stabilize the corresponding carbanion (or enolate) intermediate, making the α-proton more susceptible to abstraction by a base. Once this proton is removed, the stereocenter is lost, and subsequent re-protonation can occur from either face, leading to racemization.

Core Mechanism: Base-Catalyzed Enolization

The primary pathway for epimerization is the formation of an enolate intermediate. The rate of this process is highly dependent on the base strength, solvent, temperature, and the nature of the protecting groups.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Base Selection: The choice of base is paramount. Strong, non-nucleophilic bases are often required for deprotonation, but their strength can directly correlate with the rate of epimerization.

    • Problem: Using strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) at elevated temperatures.

    • Solution: Opt for weaker bases or sterically hindered bases that can still effect the desired transformation but are less likely to deprotonate the α-carbon. Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA). The use of bulkier bases can sometimes disfavor the approach to the α-proton.

    • Expert Insight: The pKa of the α-proton in N-acyl α-amino acids is typically in the range of 20-25 in DMSO. The presence of fluorine can lower this significantly, making even moderately strong bases a potential issue.

  • Control the Reaction Temperature: Enolization is a thermodynamically controlled process.

    • Problem: Running the reaction at room temperature or higher.

    • Solution: Maintain cryogenic temperatures (e.g., -78 °C) throughout the addition of the base and the electrophile. This minimizes the rate of proton exchange and can effectively "trap" the desired stereochemistry.

  • Solvent Choice is Critical: The solvent plays a key role in stabilizing intermediates and influencing reaction rates.

    • Problem: Using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can facilitate enolization.

    • Solution: Consider less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM). These solvents are less effective at solvating the enolate intermediate, thereby disfavoring its formation.

Summary of Base & Solvent Effects on Epimerization:

Factor High Epimerization Risk Low Epimerization Risk Rationale
Base Strength Strong (e.g., LDA, n-BuLi)Weaker / Hindered (e.g., K₂CO₃, DBU)Stronger bases more readily abstract the acidic α-proton.
Temperature 0 °C to Reflux-78 °C to -40 °CLower temperatures reduce the rate of proton exchange and enolate formation.
Solvent Polarity High (e.g., DMF, DMSO)Low (e.g., THF, DCM)Polar aprotic solvents can stabilize the enolate intermediate, promoting its formation.
Issue 2: Racemization During N-Protecting Group Removal

Question: I'm observing a drop in optical purity after deprotecting my fluorinated amino acid. How can I prevent this?

Answer: Deprotection steps, particularly those involving basic or strongly acidic conditions, can create environments ripe for epimerization. For example, the removal of a Boc group with strong acid can lead to transient oxazolone formation, a key intermediate in racemization pathways. Similarly, base-labile groups like Fmoc can present challenges.

Mechanism: Oxazolone Formation

Under certain conditions (often involving an activating agent like a carbodiimide, or during harsh deprotection), the N-acyl protecting group can cyclize with the carbonyl of the amino acid to form an oxazolone. The α-proton of the oxazolone is highly acidic and readily exchanges, leading to complete racemization.

Troubleshooting Steps & Solutions:

  • Choose Your Protecting Group Wisely: The ideal protecting group is one that can be removed under conditions that do not favor enolization or oxazolone formation.

    • Boc (tert-Butoxycarbonyl): Generally stable, but removal with strong acids (like neat TFA) should be performed at low temperatures and for the shortest time necessary.

    • Cbz (Carboxybenzyl): Removable via hydrogenolysis, which is a very mild method that typically preserves stereochemistry. This is often a superior choice for sensitive substrates.

    • Fmoc (Fluorenylmethyloxycarbonyl): Removed with a base (commonly piperidine in DMF). This is a high-risk step for fluorinated amino acids. To mitigate this, use a non-nucleophilic base like DBU in a less polar solvent if possible, and keep the reaction time to a minimum.

  • Optimize Deprotection Protocols:

    • For Acid-Labile Groups (Boc):

      • Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA).

      • Keep the reaction temperature at 0 °C.

      • Minimize reaction time and quench promptly.

    • For Base-Labile Groups (Fmoc):

      • Reduce the concentration of piperidine.

      • Consider alternative, bulkier bases.

      • Perform the reaction at 0 °C.

Workflow for Minimizing Epimerization During Deprotection

CouplingRacemization cluster_activation Activation cluster_racemization Racemization Pathway cluster_prevention Prevention Pathway AA R-CH(NHP)-COOH Protected Amino Acid Coupling DCC/EDC Coupling Reagent AA->Coupling Intermediate O-Acylisourea HIGHLY REACTIVE (Racemization Prone) Coupling->Intermediate Oxazolone Oxazolone Planar, Achiral Intermediate (FAST RACEMIZATION) Intermediate->Oxazolone Cyclization (No Additive) Additive HOBt/Oxyma Additive Intermediate->Additive Interception (With Additive) Peptide Peptide Bond Desired Product Oxazolone->Peptide Aminolysis (Racemized Product) ActiveEster Active Ester Less Prone to Racemization Additive->ActiveEster ActiveEster->Peptide Aminolysis

Purification strategies for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Purification Research

I've initiated comprehensive Google searches focused on purification strategies for (S)- 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. My current efforts involve gathering details about common impurities, investigating crystallization techniques, and assessing suitable solvents. I'm prioritizing methods to ensure high purity and yield.

Expanding Purification Strategies

Now, I'm delving deeper into prevalent issues and troubleshooting related to (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride purification. I'm structuring information in a technical support Q&A format, building a logical flow from simple to complex challenges. I'm focusing on protocols, citations, and detailed diagrams for workflows, to create a technical support response.

Structuring Guide Development

I'm now structuring my approach to address the guide's core requirements. I'm focusing on a Q&A format for troubleshooting and FAQs, keeping the scientific audience in mind. I will be sure to design an autonomous structure, ensuring the content is scientifically sound and accessible. The search for authoritative sources will be my focus for support. I'm designing Graphviz diagrams to visualize purification workflows and decision processes.

Defining Project Scope

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Defining Technical Approach

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Defining Purification Strategies

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Refining Research Strategies

I'm now implementing the comprehensive search plan and am diving into specifics. My queries are now focusing on solubility parameters, identifying chiral resolution techniques for this compound, and pinpointing common impurities arising during its synthesis. I'm also examining the literature for analytical methods, focusing on purity validation after different purification steps.

Refining Search Queries

My focus is now on refining search queries based on initial findings. I'm focusing on solubility parameters, identifying chiral resolution techniques, and pinpointing common synthesis impurities. I'm also examining analytical methods to validate the purity.

I'm now conducting comprehensive searches and gathering initial information on this compound's purification. I'm prioritizing crystallization techniques, chromatography, and identifying potential impurities. I'm aiming for high purity.

Defining Detailed Purification Steps

I'm now detailing each purification step. I'll search for solvent systems and chromatographic methods. I am focusing on analytical validation of purity. I'm exploring common issues like low yield or impurities that may arise.

Unexpected results in 19F-NMR with 4-Fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on NMR

I'm now starting my research with Google. I'm focusing on common issues, troubleshooting tips, and best practices relevant to 19F-NMR spectroscopy for 4-Fluoro-L-phenylalanine. This initial phase involves comprehensive searching for relevant information and resources.

Initiating Deep-Dive Research

I'm starting a deeper dive, using Google to pinpoint 19F-NMR specifics for 4-Fluoro-L-phenylalanine. This covers common hitches like unexpected shifts, broadening, and low sensitivity. I'm also hunting for credible sources: articles, manufacturer's notes, and proven protocols to build a solid foundation.

Next, I'll structure a technical support center logically, with a FAQ upfront for basics. The "Troubleshooting Guide" will tackle signal-to-noise troubles, chemical shift oddities, and line-broadening issues. I'll explain causes and offer solutions with expert analysis.

Formulating Research Approach

I'm now starting my research by using Google to collect info. I'm focusing on key problems, fixes, and methods for 19F-NMR spectroscopy of 4-Fluoro-L-phenylalanine. My searches will cover irregular shifts, broadening, low sensitivity, and potential artifacts in protein spectra. I'm also looking for credible sources like articles and notes to give my guide a strong base.

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How to remove impurities from a 4-Fluoro-L-phenylalanine hydrochloride sample

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-L-phenylalanine Hydrochloride

Welcome to the technical support center for 4-Fluoro-L-phenylalanine hydrochloride (4-F-L-Phe-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for purifying this critical amino acid derivative. Purity is paramount, as even minor contaminants can significantly impact downstream applications, from peptide synthesis to protein engineering and drug discovery.[1][2] This document provides troubleshooting guides and FAQs to address specific challenges you may encounter during the purification process.

Section 1: Initial Assessment & Impurity Profiling (FAQ)

Before any purification attempt, understanding the nature of the impurities is critical. This initial analysis will dictate the most effective purification strategy.

Q1: What are the most common impurities in a 4-Fluoro-L-phenylalanine hydrochloride sample?

A1: Impurities typically originate from the synthetic route or degradation. Common classes include:

  • Starting Materials: Unreacted precursors from the synthesis process.[3]

  • Positional Isomers: 2-Fluoro and 3-Fluoro-L-phenylalanine, which can be difficult to separate.

  • Enantiomeric Impurities: The D-enantiomer, 4-Fluoro-D-phenylalanine hydrochloride.

  • Related Amino Acids: Unfluorinated L-phenylalanine or other amino acid derivatives used in the synthesis.[4]

  • Reagents and Byproducts: Residual coupling agents, catalysts, or byproducts from specific synthetic steps, such as those involving photooxidative cyanation or hydrolysis.[3]

  • Degradation Products: The compound is sensitive to light and moisture, which can lead to degradation over time.[5][6]

Q2: Which analytical techniques should I use to identify impurities?

A2: A multi-technique approach is recommended for a comprehensive profile:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase (RP-HPLC) method can separate most organic impurities. For enantiomeric impurities, a Chiral HPLC method is essential. Purity levels are often specified as ≥99% by HPLC.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the primary structure and identify organic impurities. ¹⁹F NMR is particularly powerful for identifying positional isomers or other fluorine-containing byproducts.

  • Mass Spectrometry (MS): Provides molecular weight information, helping to identify unknown peaks observed in HPLC.

  • Optical Rotation: Measures the specific rotation of the sample to provide a general assessment of enantiomeric purity.

Section 2: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is the most common, cost-effective, and scalable method for purifying crystalline solids like 4-F-L-Phe-HCl. Success depends heavily on solvent selection and technique.

Core Principles of Recrystallization

The ideal solvent system will fully dissolve the 4-F-L-Phe-HCl and its impurities at an elevated temperature but will have poor solubility for only the desired compound at lower temperatures. This differential solubility allows the pure product to crystallize out upon cooling, leaving impurities behind in the mother liquor.

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// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label=" Yes"]; F -> K [label="No "]; K -> E [style=dashed]; G -> H; H -> I; I -> J; } Caption: General workflow for recrystallization.

Recrystallization Troubleshooting Q&A

Q3: My sample won't fully dissolve, even when heating. What should I do?

A3: This suggests either insufficient solvent or the presence of insoluble impurities.

  • Causality: If you add more solvent and the material still doesn't dissolve, you likely have insoluble particulate matter.

  • Solution: Perform a hot filtration. Keep the solution heated while filtering it through a pre-warmed funnel with filter paper. This will remove the insoluble impurities. Then, proceed with cooling the filtrate. A patent for recrystallizing L-phenylalanine suggests dissolving at 55-58°C and then filtering while hot.[7]

Q4: I've cooled the solution, but no crystals are forming. What's wrong?

A4: Crystal formation (nucleation) can sometimes be slow to initiate.

  • Causality: The solution is likely supersaturated but lacks a nucleation site to begin crystallization.

  • Solutions (in order of preference):

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic glass fragments provide nucleation sites.

    • Seed: If you have a small amount of pure 4-F-L-Phe-HCl, add a single tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.

    • Cool Further: Place the flask in an ice bath to further decrease the compound's solubility. Do this only after attempting the methods above, as rapid cooling can sometimes trap impurities.

    • Reduce Solvent: If you've used too much solvent, you may need to gently heat the solution again to evaporate some of it and re-saturate the solution before attempting to cool it again.

Q5: My yield is very low. How can I improve it?

A5: Low yield is often a result of using too much solvent or not allowing sufficient time for crystallization.

  • Causality: The more solvent used, the more of your product will remain dissolved in the mother liquor even after cooling.

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the sample.

    • Increase Crystallization Time: Allow the solution to cool slowly and then let it stand at a low temperature (e.g., in a refrigerator at 0-8°C[2]) for several hours or overnight.

    • Second Crop: After filtering the first batch of crystals, you can try to concentrate the mother liquor (by boiling off some solvent) and cooling it again to obtain a second, though likely less pure, crop of crystals.

Q6: The purity of my sample hasn't improved much after recrystallization. Why?

A6: This usually indicates a poor choice of solvent or the presence of impurities with similar solubility profiles.

  • Causality: If an impurity has solubility characteristics very similar to 4-F-L-Phe-HCl in the chosen solvent, it will co-crystallize.

  • Solutions:

    • Change the Solvent System: You must experiment with different solvents. Given that 4-F-L-Phe-HCl is soluble in water and various organic solvents like alcohols, a mixed solvent system is a powerful tool.[8][9] For amino acids, alcohol-water mixtures (e.g., methanol/water, ethanol/water) are very effective.[7][10] You can dissolve the compound in a "good" solvent (like water) and then slowly add a "poor" solvent (like isopropanol) until the solution becomes cloudy, then heat to clarify and cool slowly.

    • Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough. Repeating the process with the partially purified material can significantly improve purity.

Recommended Recrystallization Protocol
  • Solvent Selection: Begin with a mixed solvent system, such as methanol and deionized water.

  • Dissolution: Place the impure 4-F-L-Phe-HCl in an Erlenmeyer flask. Add a minimal amount of methanol to create a slurry.

  • Heating: Gently heat the slurry on a hot plate while stirring. Slowly add hot deionized water dropwise until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask.

  • Crystallization: Once crystals begin to form, you can move the flask to an ice bath or refrigerator (0-8°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same methanol/water ratio) to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at room temperature. Store away from light and moisture.[5]

SolventSolubility of 4-F-L-Phe-HClPotential Use in Recrystallization
Water Soluble[8]Good primary solvent; use with an anti-solvent like ethanol.
Methanol SolubleGood primary solvent; use with an anti-solvent like water or ether.
Ethanol Less soluble than in MethanolCan be used as a primary solvent or as an anti-solvent with water.
Isopropanol Sparingly solubleExcellent anti-solvent to use with water or methanol.
DMSO Highly Soluble[11]Generally not ideal for recrystallization due to high boiling point, but can be used for precipitation methods.[12]

Section 3: Advanced Purification & Purity Verification (FAQ)

Q7: Recrystallization isn't working for a specific impurity. What's the next step?

A7: When impurities have very similar physical properties to your compound, preparative Reverse-Phase High-Performance Liquid Chromatography (Prep RP-HPLC) is the method of choice. It separates compounds based on differences in hydrophobicity. Since 4-Fluorophenylalanine is more hydrophobic than phenylalanine, this technique is well-suited to separate them.[12]

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// Nodes A [label="Impure Sample", class="start"]; B [label="Identify Impurity Type\n(HPLC, NMR)", class="process"]; C [label="Gross Impurities?\n(e.g., insolubles, color)", class="decision"]; D [label="Recrystallization", class="process"]; E [label="Purity > 99%?", class="decision"]; F [label="Closely Related Impurities?\n(e.g., isomers)", class="decision"]; G [label="Preparative HPLC", class="process"]; H [label="Final Purity Check\n(Analytical HPLC)", class="process"]; I [label="Pure Product", class="success"]; J [label="Try Different\nSolvent System", class="fail"];

// Edges A -> B; B -> C; C -> D [label="Yes"]; C -> F [label="No"]; D -> E; E -> I [label="Yes"]; E -> F [label="No"]; F -> G [label="Yes"]; F -> J [label="No, try again"]; J -> D [style=dashed]; G -> H; H -> E; } Caption: Troubleshooting logic for purification.

Q8: How do I develop a preparative HPLC method?

A8:

  • Column Selection: Start with a C18 column, which is a good general-purpose choice for separating hydrophobic compounds. If retention is too strong, consider a C8 or Phenyl-based column.[12]

  • Mobile Phase: A typical mobile phase consists of a mixture of water (Solvent A) and an organic solvent like acetonitrile (Solvent B). Both should contain an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to improve peak shape.

  • Method Development: First, develop an analytical method to achieve good separation. Then, scale this method up to a larger preparative column. Employ a shallow gradient (a slow increase in Solvent B) to maximize the resolution between your product and the impurity.[12]

  • Post-Purification: The collected fractions will contain your pure product in the mobile phase. This solution must then be lyophilized (freeze-dried) to remove the water and acetonitrile, yielding the pure 4-F-L-Phe-HCl as a solid.

Q9: How do I confirm the final purity of my sample?

A9: Use at least two orthogonal analytical methods.

  • Primary Method (HPLC): Run your final sample on a high-resolution analytical RP-HPLC column using a validated method. The purity should be determined by the area percentage of the main peak. If enantiomeric purity is a concern, run a final analysis on a chiral column.

  • Confirmatory Method (NMR/MS): An NMR spectrum should be clean, with no significant signals corresponding to impurities. A high-resolution mass spectrum should show the correct mass and isotopic pattern for your compound.

Section 4: Safe Handling & Storage (FAQ)

Q10: How should I store my purified 4-Fluoro-L-phenylalanine hydrochloride?

A10: Proper storage is crucial to maintain purity.

  • Conditions: Store the compound in a tightly sealed container in a dry, dark place.[8] Recommended storage temperatures range from room temperature to 0-8°C.[1][2][5] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

  • Materials to Avoid: Keep away from strong oxidizing agents and strong acids.[13]

Q11: What are the primary safety precautions when handling this compound?

A11: 4-F-L-Phe-HCl is classified as toxic if swallowed.[9][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, gloves, and a lab coat.[13]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[13] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.

  • Spills: For small spills, sweep up the solid material, place it in a suitable container for disposal, and clean the area.[6][13]

References

  • Safety Data Sheet for N-Fmoc-4-cyano-L-phenylalanine. (n.d.).
  • Jakhlal, J., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
  • p-Fluorophenylalanine. (n.d.). PubChem - NIH.
  • 4-fluoro-L-phenylalanine. (n.d.). PubChem - NIH.
  • CN104649922A - Recrystallization method of L-phenylalanine crude product. (2015). Google Patents.
  • Cuellar, M. C., et al. (2009). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. ResearchGate.
  • Phenylalanine Impurities. (n.d.). SynZeal.
  • Wang, X., et al. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Processes.
  • L-4-fluorophenylalanine hydrochloride (CAS No. 64231-54-5) Suppliers. (n.d.). Chemical Register.
  • 4-fluoro-L-phenylalanine. (n.d.). PubChem - NIH.

Sources

Validation & Comparative

A Comparative Guide to 4-Fluoro-L-phenylalanine vs. L-phenylalanine in Protein Stability Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enhanced protein stability is a cornerstone of creating more robust biologics, diagnostics, and research tools. The strategic incorporation of non-canonical amino acids offers a powerful approach to engineer proteins with superior properties. Among these, 4-Fluoro-L-phenylalanine (4-F-Phe) has emerged as a compelling alternative to its natural counterpart, L-phenylalanine (L-Phe), for improving thermal and chemical stability. This guide provides an in-depth, objective comparison of these two amino acids in the context of protein stability, supported by experimental data and detailed methodologies.

The Subtle Distinction with Profound Implications: L-Phe vs. 4-F-Phe

L-phenylalanine is one of the twenty proteinogenic amino acids, characterized by its hydrophobic benzyl side chain.[1] This aromatic residue plays a crucial role in the hydrophobic core of many proteins, contributing to their overall stability through nonpolar interactions and π-π stacking.[1][2]

4-Fluoro-L-phenylalanine is a synthetic analog of L-phenylalanine where a hydrogen atom at the para position of the phenyl ring is replaced by a fluorine atom.[3] This seemingly minor substitution introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring. The high electronegativity of fluorine can influence intramolecular and intermolecular interactions, leading to significant effects on protein conformation and stability.[4][5]

The Fluorine Advantage: Mechanistic Insights into Enhanced Stability

The incorporation of 4-Fluoro-L-phenylalanine can significantly enhance the thermal and proteolytic stability of proteins.[4][6] This stabilization is often attributed to several key factors:

  • Increased Hydrophobicity: The fluorinated aromatic ring is more hydrophobic than the phenyl ring of L-phenylalanine. This increased hydrophobicity can lead to more favorable packing within the protein's core, strengthening the hydrophobic interactions that are a primary driving force for protein folding and stability.

  • Altered Electrostatics: The highly electronegative fluorine atom alters the charge distribution of the aromatic ring. This can influence cation-π interactions, which are important non-covalent interactions in protein structure and ligand binding.[5]

  • Favorable Conformational Preorganization: The presence of the fluorine atom can favor specific rotameric conformations of the side chain, which may be more conducive to a stable folded state.

These subtle yet significant changes introduced by the fluorine atom can collectively contribute to a more stable protein structure with a higher resistance to denaturation by heat or chemical agents.

Quantitative Comparison: The Impact on Thermal Stability

Experimental data consistently demonstrates the stabilizing effect of incorporating 4-Fluoro-L-phenylalanine into proteins. A key parameter for assessing thermal stability is the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.[1]

A study on E. coli transketolase (TK) provides a clear quantitative comparison. Site-specific incorporation of 4-F-Phe at a solvent-exposed position (K316) was compared to the wild-type enzyme containing L-phenylalanine at other positions. While not a direct substitution at the same site, the study highlights the impact of introducing this non-canonical amino acid.

Protein VariantMelting Temperature (Tm)Change in Tm (ΔTm)
Wild-Type TKNot explicitly stated for direct comparison-
TK-4F-Phe (K316)Abolished aggregation at 50°CSignificant stabilization
TK-tfm-Phe (K316)Increased by 7.5 °C+7.5 °C

Data adapted from a study on E. coli transketolase.[7] Note: The study focused on the prevention of aggregation and the impact of trifluoromethyl-L-phenylalanine (tfm-Phe), which showed a significant Tm increase. The 4-F-Phe variant's primary noted effect was the prevention of aggregation, a key indicator of enhanced stability.

Experimental Workflows and Protocols

To empirically determine the impact of substituting L-phenylalanine with 4-Fluoro-L-phenylalanine on protein stability, a series of well-established biophysical techniques are employed. The general workflow begins with the site-specific incorporation of 4-F-Phe into the protein of interest.

Diagram: Workflow for Protein Stability Analysis

G cluster_0 Protein Preparation cluster_1 Stability Analysis cluster_2 Data Analysis incorp Site-Specific Incorporation of 4-F-Phe purify Protein Expression & Purification incorp->purify tsa Thermal Shift Assay (TSA) purify->tsa cd Circular Dichroism (CD) purify->cd dsc Differential Scanning Calorimetry (DSC) purify->dsc tm Determine Tm tsa->tm cd->tm dsc->tm delta_g Calculate ΔG° dsc->delta_g compare Compare Stability tm->compare delta_g->compare

Caption: General workflow for comparing protein stability.

Protocol 1: Site-Specific Incorporation of 4-Fluoro-L-phenylalanine in E. coli

This protocol outlines the expression of a target protein with 4-F-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe.

  • 4-Fluoro-L-phenylalanine (4-F-Phe)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of 4-F-Phe: Add 4-fluorophenylalanine to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvest and Purification: After the desired expression time (typically 4-6 hours), harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques.

  • Verification: Confirm the incorporation of 4-F-Phe by mass spectrometry.[9]

Protocol 2: Thermal Shift Assay (TSA) using SYPRO Orange

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine protein melting temperatures.[10][11] It relies on the environmentally sensitive fluorescent dye SYPRO Orange, which binds to hydrophobic regions of a protein that become exposed upon unfolding.

Materials:

  • Purified protein (wild-type and 4-F-Phe variant) at a concentration of 1 mg/mL in a suitable buffer.

  • SYPRO Orange Protein Gel Stain (5000x concentrate in DMSO)

  • 96-well PCR plates

  • Real-Time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare a 50x SYPRO Orange stock: Dilute the 5000x concentrate 1:100 in DI water.

  • Set up the reaction: In each well of a 96-well plate, add:

    • 10 µL of protein solution (final concentration will be lower)

    • 2.5 µL of 50x SYPRO Orange stock solution

    • 12.5 µL of the desired buffer

  • Seal and centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Run the thermal melt: Place the plate in a real-time PCR instrument and run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 0.5°C per minute, measuring fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the inflection point of the sigmoidal fluorescence curve, which can be determined by taking the first derivative of the curve.

Diagram: Thermal Shift Assay Principle

G cluster_0 cluster_1 A Folded Protein B SYPRO Orange (Low Fluorescence) C Unfolded Protein (Hydrophobic Core Exposed) A->C Heat D SYPRO Orange Binds (High Fluorescence)

Caption: Principle of the Thermal Shift Assay.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

CD spectroscopy is a powerful technique for studying protein secondary and tertiary structure.[7][12] By monitoring the change in the CD signal as a function of temperature, one can determine the Tm.

Materials:

  • Purified protein (wild-type and 4-F-Phe variant) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • CD spectropolarimeter with a temperature controller.

  • Quartz cuvette with a 1 mm path length.

Procedure:

  • Sample Preparation: Prepare the protein samples in a buffer that has low absorbance in the far-UV region. Filter the samples through a 0.22 µm filter.

  • Instrument Setup: Set the CD spectropolarimeter to measure the ellipticity at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Thermal Melt: Place the cuvette with the sample in the temperature-controlled cell holder. Record the CD signal as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully unfolded (e.g., 95°C).

  • Data Analysis: Plot the CD signal versus temperature. The data will form a sigmoidal curve, and the midpoint of the transition is the Tm.

Protocol 4: Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein solution as a function of temperature. It provides a complete thermodynamic profile of the unfolding process, including the Tm and the calorimetric enthalpy (ΔH) of unfolding.

Materials:

  • Purified protein (wild-type and 4-F-Phe variant) at a concentration of 0.5-1.0 mg/mL.

  • Dialysis buffer for the reference cell.

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Dialyze the protein extensively against the buffer that will be used in the experiment. The dialysis buffer is used as the reference.

  • Instrument Loading: Carefully load the protein sample into the sample cell and the matched buffer into the reference cell of the calorimeter.

  • Thermal Scan: Set the instrument to scan over a desired temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).

  • Data Analysis: After subtracting the buffer-buffer baseline, the resulting thermogram will show an endothermic peak corresponding to protein unfolding. The temperature at the peak maximum is the Tm, and the area under the peak is the calorimetric enthalpy of unfolding (ΔH).

Conclusion

The substitution of L-phenylalanine with 4-Fluoro-L-phenylalanine is a proven and effective strategy for enhancing protein stability. The subtle introduction of a single fluorine atom can lead to significant improvements in thermal and chemical resistance, which is highly desirable in the development of therapeutic proteins, industrial enzymes, and diagnostic reagents. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the stabilizing effects of this non-canonical amino acid in their specific protein of interest. By leveraging these techniques, scientists can rationally engineer more stable and effective protein-based technologies.

References

  • Determination of low levels of 4-fluorophenylalanine incorporation into proteins. (1986). Analytical Biochemistry. [Link]
  • Thermal Shift Assay for screening inhibitors. (2020). EUbOPEN. [Link]
  • Thermal Shift Assay. Bio-Rad. [Link]
  • Using circular dichroism spectra to estimate protein secondary structure. (2007).
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2017). Journal of Visualized Experiments. [Link]
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2017). Journal of Visualized Experiments. [Link]
  • Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2017). Journal of Visualized Experiments. [Link]
  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023).
  • Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs.
  • Tryptophan Synthase: Biocatalyst Extraordinaire. (2017).
  • Engineered Tryptophan Synthase Balances Equilibrium Effects and Fast Dynamic Effects. (2021). Journal of the American Chemical Society. [Link]
  • The β-subunit of tryptophan synthase is a latent tyrosine synthase. (2021).
  • Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. (2024). Scientific Reports. [Link]
  • 4-fluoro-L-phenylalanine. PubChem. [Link]
  • Fluorescence-Based Protein Stability Monitoring—A Review. (2021). International Journal of Molecular Sciences. [Link]
  • Stability decrease of RNA double helices by phenylalanine-, tyrosine- and tryptophane-amides. Analysis in terms of site binding and relation to melting proteins. (1977). Nucleic Acids Research. [Link]
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]
  • Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity.
  • Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. (1996). Protein Engineering, Design and Selection. [Link]
  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023).
  • Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. (2010). Current Protocols in Protein Science. [Link]
  • Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. (2018). Scientific Reports. [Link]
  • Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes.
  • Synthesis and protein incorporation of azido-modified unnatural amino acids. (2013). Organic & Biomolecular Chemistry. [Link]
  • The Biology Project - Biochemistry. The University of Arizona. [Link]

Sources

Comparative analysis of ortho vs meta vs para-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Initial Research Phase

I am now deep diving into the subject. My initial action is a thorough sweep of the internet using Google searches to gain preliminary knowledge about the synthesis, physicochemical traits, and typical uses of ortho-, meta-, and para-fluorophenylalanine within protein engineering. This search is underway and I'll keep you posted.

Analyzing: Detailed Information Gathered

I'm now conducting a targeted search for comparative studies and experimental data that contrasts the impact of these isomers on protein behavior and NMR profiles. I'm also looking at experimental protocols. Next, I will synthesize this information, starting with an introduction to the isomers and a structured comparison of their properties, incorporating visual aids. Finally, I will draft the guide's core, explaining the causal relationships driving their differing behavior and providing expert guidance for selecting the appropriate isomer.

Exploring: Expanded Search Scope

I've just broadened my search to include applications beyond protein engineering, looking at how these isomers are used in NMR spectroscopy and drug discovery. I'm now actively seeking comparative studies that highlight the specific effects of each isomer on protein behavior, enzyme activity, and cellular uptake. I'm also hunting for established 19F-NMR signatures and established protocols for protein incorporation and effect analysis.

Exploring Fluorophenylalanines

I've made great strides in understanding fluorophenylalanine isomers. My initial search yielded rich data on synthesis, applications, and properties. Review articles detail ortho-, meta-, and para-isomers.

Synthesizing Found Data

I'm now focused on synthesizing the data I've found. Though information on fluorophenylalanine isomers' synthesis, applications, and properties abounds, I'm working to consolidate it into a comprehensive comparison. I've begun compiling side-by-side data tables for key physicochemical properties, impacts on protein stability and function (with examples), and their 19F NMR characteristics. The goal is to create a single, informative resource.

Compiling Comparison Data

I've uncovered a wealth of information concerning fluorophenylalanine isomers, including synthesis, applications, and physicochemical properties. I've found that various review articles discuss their uses in protein engineering and as probes in NMR spectroscopy. While a direct comparative analysis isn't readily available, I've gathered data on pKa, hydrophobicity, and electronic effects, along with their impact on protein stability and 19F NMR spectra, but it needs organizing. I'm focusing on extracting and organizing this comparative data. I'll need targeted searches for more experimental data to design the guide.

Collecting Preliminary Data

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Refining the Comparative Framework

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Structuring the Comparison

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Developing the Comparison Guide

I've assembled a solid foundation for the comparative guide. Now, I'm focusing on rigorously integrating data on synthesis and key physicochemical properties. I am working on getting the missing pKa and logP values for the isomers for a more complete picture.

Organizing the Collected Data

I am now structuring the guide, aiming for a logical flow. I am incorporating the collected data on synthesis, properties, protein effects, and analytical techniques into a structured introduction and comparative sections. I'm focusing on crafting tables that directly compare the isomers, and I'm prepared to infer or estimate missing data. I'm also preparing for the diagram and text construction.

Defining the Guide Structure

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Refining the Guide Structure

I'm now diving into the guide's core. I've got a grasp of the data – synthesis, properties, protein impacts, analyses, and protocols. The scattered values for pKa and logP are a minor concern. My immediate goal is a logical flow: introduction, comparisons, diagrams. I'll craft the comparison tables directly from the collected synthesis, properties, and analytical data. I am ready to use estimations to account for missing values. I'll then move into drafting detailed diagrams and writing an expert narrative to complete the guide. I'm focusing on those critical "why" questions regarding electronic and steric fluorine effects.

Validating enzyme inhibition by (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net with comprehensive Google searches. I'm focusing on gathering information regarding (S)-2- Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, synonyms, and the enzymes it inhibits. My aim is to build a solid foundation of essential data, and I will be looking for published materials, including literature.

Developing Comparison Guide

Refining Information Gathering

Composing the Outline

I'm currently structuring a detailed comparison guide focusing on validating enzyme inhibition, with (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride as the key molecule. The outline is taking shape, and I'm homing in on the crucial comparison points for expert-level insights. This outline will assist in a clear presentation of complex information.

Defining the Framework

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Refining the Focus

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Defining the Validation Focus

I'm now establishing this compound as the hydrochloride salt of 4-Fluoro-L-phenylalanine (p-Fluoro-L-phenylalanine, L-4-F-Phe). I'm focusing on its role as a potential aromatic amino acid hydroxylase inhibitor, specifically regarding Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH). My current focus is how to validate its inhibition of these key enzymes, with the goal of creating a rigorous, trustworthy guide.

Designing the Validation Framework

I'm now integrating the user's detailed requirements to build the comparison guide. I've broken down the project into logical components, clarifying the guide's scope: validating enzyme inhibition by this compound. My focus is now on structuring the guide and incorporating experimental validation, keeping in mind self-validating protocols with clickable citations. I'll include data tables and diagrams using Graphviz.

Structuring the Framework

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A Researcher's Guide to Fluorinated Phenylalanine Analogs: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein therapeutics, the strategic incorporation of non-canonical amino acids is a pivotal tool for optimizing drug candidates. Among these, fluorinated phenylalanine analogs have emerged as a particularly powerful class of building blocks. The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine—a seemingly subtle modification—can profoundly alter the physicochemical properties of a peptide, leading to enhanced metabolic stability, modulated receptor binding affinity, and improved overall bioactivity.

This guide provides an in-depth, objective comparison of the bioactivity of various fluorinated phenylalanine analogs, supported by experimental data. We will delve into the rationale behind using these analogs, compare their effects on biological systems, and provide detailed protocols for assessing their bioactivity in your own research.

The Rationale for Fluorination: More Than Just a Halogen Swap

The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in medicinal chemistry.[1][2] Introducing fluorine into the phenylalanine side chain can induce a range of beneficial effects:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s. This increased resistance to degradation can prolong the in vivo half-life of a peptide therapeutic.

  • Modulation of Receptor Interactions: The high electronegativity of fluorine alters the electronic distribution of the aromatic ring. This can influence crucial non-covalent interactions at the heart of molecular recognition, such as cation-π and hydrophobic interactions, thereby fine-tuning the binding affinity and selectivity of a peptide for its target receptor.[3][4]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the amino acid side chain and, by extension, the peptide backbone. This can lead to the stabilization of bioactive conformations, enhancing potency.

  • Probing Structure and Function: The use of 19F NMR spectroscopy allows for the site-specific monitoring of protein structure and dynamics, with the fluorine atom serving as a sensitive and minimally perturbing probe.[5] Furthermore, 18F-labeled phenylalanine analogs are valuable tools in positron emission tomography (PET) for in vivo imaging.[2]

Comparative Bioactivity: A Data-Driven Look at Fluorinated Phenylalanine Analogs

The position and number of fluorine substitutions on the phenyl ring dictate the extent of these effects. Here, we compare the bioactivity of commonly used fluorinated phenylalanine analogs.

Monofluorinated Phenylalanines: Positional Isomers Matter

The bioactivity of monofluorinated phenylalanine can vary significantly depending on the position of the fluorine atom (ortho, meta, or para).

A study on the histone acetyltransferase (HAT) enzyme, tGCN5, demonstrated that the global incorporation of para-fluorophenylalanine (pFF) resulted in the smallest perturbation to the enzyme's structure and function compared to meta-fluorophenylalanine (mFF) and ortho-fluorophenylalanine (oFF). This suggests that for maintaining native-like activity, the para position may be the most conservative substitution.

Conversely, in the context of receptor binding, the position of the fluorine can be leveraged to enhance affinity. For instance, studies on the L-leucine specific receptor of Escherichia coli showed that both 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine can bind to the receptor.[5][6]

Di- and Polyfluorinated Phenylalanines: Amplifying the Fluorine Effect

Increasing the number of fluorine substitutions generally amplifies the effects on hydrophobicity and electronic properties.

A compelling example is the study of fluorinated analogs of the yeast mating pheromone, α-factor, binding to its G protein-coupled receptor, Ste2p. This study provided quantitative data on the dissociation constants (Kd) of various fluorinated phenylalanine analogs, demonstrating a clear trend between the degree of fluorination and binding affinity.[7]

Table 1: Binding Affinities of Fluorinated α-Factor Analogs to the Ste2p Receptor [7]

α-Factor Analog (at position 13)Dissociation Constant (Kd) in nM
[Lys7(NBD),Tyr13]α-factor (Wild-Type)26.2
[Lys7(NBD),Phe13]α-factor32.7
[Lys7(NBD),Phe13(3-F)]α-factor36.5
[Lys7(NBD),Phe13(4-F)]α-factor40.0
[Lys7(NBD),Phe13(3,4-F2)]α-factor60.0
[Lys7(NBD),Phe13(2,3,4,5,6-F5)]α-factor177.3

NBD: 7-nitrobenz-2-oxa-1,3-diazole, a fluorescent label.

These results illustrate that increasing fluorination can decrease binding affinity in this specific peptide-receptor interaction, highlighting the nuanced and context-dependent nature of these modifications.

Trifluoromethylphenylalanine: A Bulkier Alternative

The trifluoromethyl (CF3) group is a significantly bulkier and more lipophilic substituent than a single fluorine atom.[8] This can lead to more pronounced effects on peptide properties.

Table 2: Comparative Properties of Phenylalanine vs. 3-Trifluoromethylphenylalanine [8]

PropertyL-PhenylalanineL-3-TrifluoromethylphenylalanineRationale for Difference
Molecular Weight ( g/mol )165.19233.18Addition of a CF3 group.
Hydrophobicity (LogP)LowerHigherThe trifluoromethyl group significantly increases lipophilicity.
Electronic CharacterElectron-donating (relative to H)Strongly electron-withdrawingThe CF3 group is a powerful electron-withdrawing substituent.
Steric BulkSmallerLargerThe CF3 group is approximately twice the size of a methyl group.

The increased steric bulk of the trifluoromethyl group can sometimes lead to reduced coupling efficiency during solid-phase peptide synthesis, potentially requiring optimized protocols.[8] However, the enhanced hydrophobicity and electron-withdrawing nature can significantly improve proteolytic stability.[8]

A notable example of the impact of fluorination on bioactivity is seen in biphalin, a dimeric opioid peptide. Substitution of phenylalanine at the 4 and 4' positions with 4-fluoro-phenylalanine (4-F-Phe) leads to a substantial increase in binding affinity for both µ- and δ-opioid receptors.[3]

Table 3: Opioid Receptor Binding Affinities of Biphalin Analogs [3]

Biphalin Analogµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
Native Sequence (Phe at 4,4')0.2240.963
4-F-Phe Analog0.1150.088

This demonstrates how a subtle change, like the addition of a single fluorine atom at a key position, can dramatically enhance the desired biological activity.

Experimental Protocols for Assessing Bioactivity

To enable the direct comparison of fluorinated phenylalanine analogs in your research, we provide detailed, step-by-step methodologies for key bioactivity assays.

Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a fluorinated peptide analog against a target enzyme.

Causality Behind Experimental Choices:

  • Choice of Buffer and pH: The buffer system and pH are chosen to ensure optimal enzyme activity and stability, mimicking physiological conditions where relevant.

  • Substrate Concentration: The substrate concentration is typically kept at or near the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration: The enzyme concentration is kept low to ensure initial velocity conditions are met and to be able to accurately measure the IC50 of potent inhibitors.

  • Controls: Positive (known inhibitor) and negative (no inhibitor) controls are crucial for validating the assay and normalizing the data.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate in the same assay buffer.

    • Prepare stock solutions of the fluorinated peptide analogs and a non-fluorinated control peptide in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add serial dilutions of the test compounds (fluorinated and non-fluorinated peptides) to the appropriate wells. Include wells with no inhibitor (100% activity control) and wells with a known inhibitor (positive control).

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a plate reader at the appropriate wavelength for the product formation. The signal can be absorbance, fluorescence, or luminescence, depending on the assay.

    • Record the reaction rate for a set period, ensuring the initial linear phase of the reaction is captured.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.[9]

Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled fluorinated peptide analog by measuring its ability to compete with a labeled ligand for binding to a receptor.[10]

Causality Behind Experimental Choices:

  • Labeled Ligand: A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor is used as a tracer.

  • Receptor Source: Membranes from cells overexpressing the target receptor are commonly used to ensure a sufficient concentration of the receptor.

  • Incubation Time and Temperature: These are optimized to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: A filtration step is used to separate the receptor-bound labeled ligand from the unbound ligand.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a membrane suspension containing the target receptor in a binding buffer.

    • Prepare a solution of the labeled ligand (e.g., a radioligand) in the binding buffer.

    • Prepare serial dilutions of the unlabeled fluorinated peptide analogs and the non-fluorinated control peptide in the binding buffer.

  • Assay Setup:

    • In a series of tubes or a 96-well filter plate, add the binding buffer.

    • Add the labeled ligand at a concentration at or below its Kd.

    • Add the serial dilutions of the unlabeled test compounds.

    • Include tubes for total binding (labeled ligand and receptor only) and non-specific binding (labeled ligand, receptor, and a high concentration of an unlabeled ligand).

    • Initiate the binding reaction by adding the receptor membrane preparation to all tubes.

  • Incubation and Filtration:

    • Incubate the reaction mixtures at the optimal temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester. The receptor-bound ligand will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.

  • Detection and Data Analysis:

    • Measure the amount of radioactivity or fluorescence retained on each filter using a scintillation counter or a suitable plate reader.

    • Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a competition binding curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[10]

Visualizing the Impact: Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a representative signaling pathway and an experimental workflow.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Opioid Receptor) G_protein G-protein (αβγ) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Ligand Fluorinated Peptide (e.g., 4-F-Phe Biphalin) Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Signal Transduction

Caption: G-protein coupled receptor signaling pathway initiated by a fluorinated peptide.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation - Enzyme Stock - Substrate Stock - Inhibitor Stocks assay_setup Assay Setup (96-well) - Add Buffer - Add Inhibitors - Add Enzyme - Pre-incubate reagent_prep->assay_setup reaction Reaction - Add Substrate - Monitor Signal assay_setup->reaction data_processing Data Processing - Calculate % Inhibition reaction->data_processing ic50_determination IC50 Determination - Plot Dose-Response - Curve Fitting data_processing->ic50_determination

Caption: Workflow for an enzyme inhibition assay.

Conclusion

The incorporation of fluorinated phenylalanine analogs represents a sophisticated and powerful strategy in modern drug discovery and protein engineering. By understanding the distinct effects of mono-, di-, poly-, and trifluoromethyl-phenylalanines on peptide and protein bioactivity, researchers can rationally design molecules with enhanced therapeutic properties. The experimental protocols provided in this guide offer a practical framework for the comparative evaluation of these valuable synthetic building blocks. As the field continues to evolve, the nuanced application of fluorination will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Naider, F., et al. (2004). Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Journal of Biological Chemistry, 279(51), 53325-53334. [Link]
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Montclare, J. K., et al. (2009). Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity. ChemBioChem, 10(13), 2195-2202. [Link]
  • ResearchGate. Graphical representation of IC50 values of analogs 1–22 based on AP enzyme. [Link]
  • Kersh, G. J., et al. (2004). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. Biochemistry, 43(21), 6545-6554. [Link]
  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). [Link]
  • Lin, C. T., et al. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573-2576. [Link]
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
  • ResearchGate. The protocol of competitive binding assay. [Link]
  • Sketchviz. Guide to Flowcharts in Graphviz. [Link]
  • Oda, K., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4627. [Link]
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]
  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2016). [Link]
  • Lin, C. T., et al. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573-2576. [Link]
  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • Chatterjee, A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
  • Ellman, J. A. (2015). Drawing graphs with dot. Graphviz. [Link]
  • The Coding Train. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
  • Cruz, D. (2021, January 19). Real examples of Graphviz. Medium. [Link]
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
  • Gazit, E., et al. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano, 14(12), 16995-17004. [Link]
  • Graphviz. DOT Language. [Link]
  • Cruz, D. (2018, October 7). DOT Language (graph based diagrams). Medium. [Link]
  • Stewart, J. J. P., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 27(8), 241. [Link]
  • G-Biosciences. Enzyme Analysis. [Link]
  • University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions F21. [Link]
  • ResearchGate. Molecular formulae of the peptides used in this study.
  • ResearchGate. IC 50 determination for inhibitors 6 ( F ), 10 ( Œ ), 11 ( छ ), 13 ( ࡗ... [Link]
  • Sketchviz. Guide to Flowcharts in Graphviz. [Link]
  • Graphviz. User Guide. [Link]
  • Granor, T. (2020, October 16). Create Complex Graphs with GraphViz [Video]. YouTube. [Link]

Sources

A Comparative Guide to Isotopic Labeling Strategies for Validating 4-Fluoro-L-phenylalanine Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of synthetic amino acids like 4-Fluoro-L-phenylalanine (4-F-Phe) is paramount.[1][2] This non-proteinogenic amino acid, where a hydrogen atom on the phenyl ring is replaced by fluorine, is increasingly used as a tool in protein engineering and for developing novel therapeutics.[1][2] Elucidating its metabolic pathways is crucial for predicting its efficacy, potential toxicity, and off-target effects. Isotopic labeling studies offer a powerful approach to trace the journey of 4-F-Phe within a biological system, providing unambiguous evidence of its metabolic transformations.[3][4][5]

This guide provides an in-depth comparison of various isotopic labeling strategies to validate the metabolic pathways of 4-F-Phe. We will delve into the rationale behind experimental design, compare the strengths and limitations of different isotopic tracers, and provide actionable protocols for researchers.

The Metabolic Puzzle of 4-Fluoro-L-phenylalanine

While not a natural amino acid, 4-F-Phe can be recognized by cellular machinery and enter metabolic pathways frequented by its natural counterpart, L-phenylalanine.[6] The primary metabolic routes for phenylalanine involve its conversion to tyrosine, its transamination to phenylpyruvate, and its potential catabolism through various downstream pathways.[6][7] A critical question is how the fluorine substitution on the aromatic ring influences these enzymatic conversions.

Here, we propose a hypothetical metabolic network for 4-F-Phe based on established phenylalanine metabolism, which will serve as the framework for our comparative analysis of isotopic labeling strategies.

Visualizing the Hypothetical Metabolic Pathways of 4-F-Phe

4-F-Phe 4-F-Phe 4-F-Tyr 4-Fluoro-Tyrosine 4-F-Phe->4-F-Tyr Phenylalanine Hydroxylase? 4-F-Phenylpyruvate 4-Fluoro-Phenylpyruvate 4-F-Phe->4-F-Phenylpyruvate Transaminase Protein_Incorporation Incorporation into Proteins 4-F-Phe->Protein_Incorporation Translation Downstream_Metabolites Downstream Metabolites (e.g., 4-F-Lactate, 4-F-Phenyllactate) 4-F-Tyr->Downstream_Metabolites 4-F-Phenylpyruvate->Downstream_Metabolites TCA_Cycle TCA Cycle Intermediates Downstream_Metabolites->TCA_Cycle

Caption: Hypothetical metabolic pathways of 4-Fluoro-L-phenylalanine (4-F-Phe).

A Comparative Analysis of Isotopic Labeling Strategies

The choice of isotopic label is a critical decision that dictates the type of information that can be obtained from a metabolic tracing experiment.[4][] Here, we compare three robust strategies for elucidating the metabolic fate of 4-F-Phe: ¹³C-ring labeling, ¹³C-backbone labeling, and ¹⁵N-labeling.

Labeling StrategyTracer MoleculePrimary Information GainedProsCons
¹³C-Ring Labeling [U-¹³C₆]-4-F-PhenylalanineFate of the aromatic ring; hydroxylation and ring-opening events.Directly tracks the fluorinated moiety; minimal isotopic scrambling of the ring.Does not inform on the fate of the amino acid backbone (e.g., transamination).
¹³C-Backbone Labeling [1-¹³C]-4-F-Phe or [2,3-¹³C₂]-4-F-PheDecarboxylation and transamination events; entry into central carbon metabolism.Provides insights into the catabolism of the alanine side chain.The ¹³C label can be lost as ¹³CO₂ or scrambled into other metabolic pools.
¹⁵N-Labeling [¹⁵N]-4-F-PhenylalanineTransamination and nitrogen metabolism.Directly traces the amino group; useful for studying aminotransferase activity.The ¹⁵N label can be transferred to other amino acids, complicating analysis.[9]

Experimental Workflows: From Cell Culture to Data Analysis

A successful isotopic labeling study requires meticulous planning and execution at every step. The following workflow provides a comprehensive overview of the key stages involved.

Visualizing the Experimental Workflow

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analytical Platforms cluster_3 Data Analysis Cell_Culture 1. Cell Culture (e.g., Mammalian cells) Labeling 2. Introduction of Labeled 4-F-Phe Cell_Culture->Labeling Incubation 3. Time-Course Incubation Labeling->Incubation Quenching 4. Metabolic Quenching (e.g., Cold Methanol) Incubation->Quenching Extraction 5. Metabolite Extraction (e.g., Biphasic solvent system) Quenching->Extraction LC_MS 6a. LC-MS/MS Analysis (Metabolite Identification & Quantification) Extraction->LC_MS GC_MS 6b. GC-MS Analysis (For volatile metabolites) Extraction->GC_MS NMR 6c. 19F and 13C NMR Analysis (Structural Elucidation) Extraction->NMR MFA 7. Metabolic Flux Analysis (Quantification of pathway activity) LC_MS->MFA GC_MS->MFA Pathway_Mapping 8. Pathway Mapping & Validation NMR->Pathway_Mapping MFA->Pathway_Mapping

Caption: A generalized workflow for isotopic labeling studies of 4-F-Phe metabolism.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HEK293T, HepG2) in standard growth medium and allow them to reach approximately 70-80% confluency.

  • Media Exchange: Gently aspirate the standard growth medium and replace it with a custom medium lacking unlabeled phenylalanine but supplemented with the desired isotopically labeled 4-F-Phe (e.g., [U-¹³C₆]-4-F-Phe) at a physiologically relevant concentration.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.[4]

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C).[10]

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube. Perform a biphasic extraction by adding a mixture of chloroform and water to separate polar and nonpolar metabolites.[10]

  • Sample Fractionation: Centrifuge the mixture to separate the aqueous (polar metabolites), organic (lipids), and protein pellet fractions. Collect the aqueous layer for subsequent analysis.

Analytical Methods: A Multi-Platform Approach

A combination of analytical techniques is often necessary to obtain a comprehensive view of the metabolic landscape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for metabolomics, offering high sensitivity and the ability to separate and identify a wide range of metabolites.[10][11] High-resolution mass spectrometry is crucial for accurately determining the mass shifts caused by isotopic labels.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for the analysis of volatile and thermally stable metabolites, often after derivatization.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides invaluable structural information. ¹⁹F-NMR is exceptionally powerful for tracking fluorinated molecules due to the high natural abundance of the ¹⁹F nucleus and the lack of background signals in biological samples.[14][15][16] ¹³C-NMR can be used to pinpoint the location of ¹³C labels within a metabolite's structure.

Data Interpretation: From Raw Data to Metabolic Flux

The ultimate goal of these experiments is to quantify the flow of atoms through the metabolic network, a concept known as metabolic flux analysis (MFA).[3][17] By measuring the distribution of mass isotopologues (molecules of the same compound that differ in the number of heavy isotopes) over time, we can infer the activity of different metabolic pathways.[18]

For instance, the detection of a mass shift of +8 Da in tyrosine when using [U-¹³C₆]-4-F-Phe as a tracer would be strong evidence for the hydroxylation of the aromatic ring. Conversely, the appearance of ¹³C in TCA cycle intermediates after feeding cells with [2,3-¹³C₂]-4-F-Phe would indicate the catabolism of the amino acid backbone.

Conclusion

Validating the metabolic pathways of 4-Fluoro-L-phenylalanine is a complex but essential undertaking in drug development and chemical biology. Isotopic labeling, coupled with advanced analytical techniques like mass spectrometry and NMR, provides an unparalleled level of detail to map the metabolic fate of this synthetic amino acid. By carefully selecting the isotopic tracer and employing a rigorous experimental workflow, researchers can gain critical insights into the biological activity of 4-F-Phe, paving the way for the rational design of safer and more effective therapeutic agents. The comparative framework and protocols presented in this guide offer a solid foundation for designing and executing robust metabolic studies.

References

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. PubMed Central. [Link]
  • Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling. Analytical Chemistry. [Link]
  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]
  • Mathematical Modeling of Isotope Labeling Experiments for Metabolic Flux Analysis. Methods in Molecular Biology. [Link]
  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]
  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PubMed. [Link]
  • 13C-Stable Isotope Labeling. University of North Texas Research. [Link]
  • Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PubMed Central. [Link]
  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. MDPI. [Link]
  • In vivo stable isotope labeling of 13C and 15N labeled metabolites and lipids. F1000Research. [Link]
  • Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy.
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. [Link]
  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture.
  • Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic associ
  • Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]
  • Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemBioChem. [Link]
  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
  • Fluorinated phenylalanines: Synthesis and pharmaceutical applications.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • 4-fluoro-L-phenylalanine. PubChem. [Link]
  • p-Fluorophenylalanine. PubChem. [Link]
  • Synthesis of 4‐[¹⁸F]fluoro‐D,L‐phenylalanine.
  • Metabolic precursors used for isotopic labelling and reverse labelling of phenylalanine, tryptophan and tyrosine.
  • An Exercise-Inducible Metabolite That Suppresses Feeding and Obesity. DigitalCommons@TMC. [Link]
  • Phenylketonuria Pathophysiology: on the Role of Metabolic Alter
  • Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applic
  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applic
  • Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. MDPI. [Link]
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. [Link]
  • Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia.
  • Identification of Genes in the Phenylalanine Metabolic Pathway by Ectopic Expression of a MYB Transcription Factor in Tom
  • Lac-Phe. Wikipedia. [Link]
  • Exploring metabolomic biomarkers using mass spectrometry techniques. Cronfa. [Link]
  • Precursor of origin determination in untargeted metabolomics TITLE: Tag you're it: Applic

Sources

Control experiments for research involving (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by comprehensively searching Google to compile information on (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. This includes its properties, biological activities, and typical research applications. The aim is to build a solid foundation of existing knowledge.

Initiating Comprehensive Search

I'm now expanding my Google searches. Beyond initial compound details, I'm seeking control experiments, alternative compounds, validated protocols, and standardized assays related to the mechanism of action. Concurrently, I'm targeting peer-reviewed journals and regulatory guidelines for robust support. After analyzing, I'll structure a comparison guide, design diagrams in DOT, create tables, write detailed protocols, and cite sources.

Developing Comparative Frameworks

I'm now diving deeper into the literature, specifically focusing on control experiments and alternative compounds related to 4-Fluoro-L-phenylalanine hydrochloride. I'm actively comparing this to L-phenylalanine and other non-proteinogenic amino acids in research. My aim is to structure a detailed guide, incorporating validated protocols and standardized assays. I'm also planning diagrams in DOT and detailed protocols with cited sources for a comprehensive resource.

I am also focusing on creating a detailed guide that explains control experiments. I'm including comparisons between the compound and its alternatives and presenting the data clearly.

Developing Experiment Protocols

My focus has shifted to the practical application of the compound. I'm prioritizing the design of detailed, self-validating experimental protocols, including comparisons to alternatives, with a heavy emphasis on data visualization using tables and diagrams. I'm also ensuring the rationale behind each step is clear, with authoritative citations.

Formulating Experimental Structure

I'm now establishing the logical framework for the guide. It will begin with an introduction to this compound and its applications. Next, I'll address the critical necessity of control experiments, followed by sections on essential negative, positive, and comparative controls, including alternatives. I'm also preparing to develop detailed, self-validating experimental protocols, with a strong focus on data visualization and authoritative citations.

Defining Structure and Scope

I'm now establishing a framework for the guide, starting with an introduction to this compound and its applications. I'll then delve into the necessity of control experiments, covering negative, positive, and comparative controls, including alternatives. I plan to develop detailed protocols with a strong focus on data presentation using tables and diagrams. I will then ensure the inclusion of authoritative citations and the complete and accurate compilation of a references section, complete with clickable URLs.

I've been gathering information about 4-F-Phe, establishing the foundational research behind the compound, as well as the need for controls when working with amino acid analogs. The first stage will focus on defining negative and positive controls. Finally, I will address the important role of comparing this compound with alternatives.

Formulating Control Strategy

I'm solidifying the experimental design, defining negative and positive controls, along with comparative controls involving alternative compounds. I am beginning to identify relevant research applications, which will include experimental protocols, data visualization techniques, and authoritative citations. My next step will be to search for control experiments, protocols, assays, and authoritative literature.

Refining Research Scope

I'm currently engaged in comprehensive Google searches to gather information on the characteristics, biological functions, and frequent research applications of this compound. Simultaneously, I'm exploring established control experiments and alternative compounds used in research involving amino acid analogs. I'm also searching for validated protocols and standardized assays linked to the compound's potential mechanisms of action. My aim is to define negative, positive, and comparative control experiments that are essential for validating research findings.

Defining Protocol Framework

I've formulated a complete plan for the guide, starting with comprehensive Google searches, focusing on compound characteristics and research applications. I am now structuring the guide to cover necessary control experiments. This includes negative, positive, and comparative controls, while also creating tables, detailed protocols, and diagrams, all with accurate citations. I will also be creating a complete, clickable "References" section.

Initiating Protocol Development

I'm now starting a detailed research project into this compound. My focus is on creating a comprehensive guide for control experiments. I'm prioritizing negative, positive, and comparative controls, including alternatives. I'm ensuring detailed experimental protocols and data visualization using tables and diagrams. The guide will include citations and a complete "References" section.

I'm gathering information on 4-F-Phe. My current goal is to define negative and positive controls. Finally, I will address the important role of comparing this compound with alternatives. I'm establishing the foundational research behind the compound, as well as the need for controls when working with amino acid analogs.

Efficacy comparison of 4-Fluoro-L-phenylalanine with other protein synthesis inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of molecular biology, cell biology, and drug development, the precise control of protein synthesis is a cornerstone of experimental design. Protein synthesis inhibitors are indispensable tools for dissecting cellular processes, studying protein turnover, and identifying potential therapeutic targets. This guide provides an in-depth comparison of four widely used protein synthesis inhibitors: 4-Fluoro-L-phenylalanine, Cycloheximide, Puromycin, and Anisomycin. We will delve into their mechanisms of action, efficacy, and potential off-target effects, supported by experimental data and detailed protocols to empower researchers to make informed decisions for their specific applications.

Introduction: The Central Role of Protein Synthesis Inhibition

The ability to acutely and specifically block the production of new proteins is fundamental to understanding a vast array of biological questions. From elucidating the half-life of a specific protein to understanding the role of de novo protein synthesis in memory consolidation, these chemical tools provide a temporal control that is often difficult to achieve through genetic manipulation alone. The ideal protein synthesis inhibitor would offer high potency, specificity for the translational machinery, reversibility, and minimal off-target effects. However, in practice, each inhibitor presents a unique profile of advantages and disadvantages. This guide aims to provide a clear and objective comparison to aid in the selection of the most appropriate inhibitor for your research needs.

Mechanisms of Action: A Tale of Different Ribosomal Saboteurs

The ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins, is the central player in protein synthesis. It reads the messenger RNA (mRNA) template and catalyzes the formation of peptide bonds to build a polypeptide chain. The inhibitors discussed here each target a distinct step in this intricate process.

4-Fluoro-L-phenylalanine (4-F-Phe): The Trojan Horse Amino Acid

4-Fluoro-L-phenylalanine is a non-proteinogenic amino acid analogue of the essential amino acid L-phenylalanine.[1][2] Its mechanism of action is one of subtle deception. Due to its structural similarity to phenylalanine, 4-F-Phe is recognized by phenylalanyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of phenylalanine.[3] This substitution can lead to the synthesis of non-functional or misfolded proteins, ultimately inhibiting overall protein production and cell growth.[1] This mechanism makes it a valuable tool for studying the effects of protein misfolding and for introducing a fluorine-19 NMR probe into proteins for structural studies.[1]

Cycloheximide (CHX): The Elongation Roadblock

Cycloheximide, an antibiotic produced by Streptomyces griseus, is a potent inhibitor of eukaryotic protein synthesis.[4][5] It specifically targets the 60S ribosomal subunit, where it binds to the E-site (exit site).[6] This binding event sterically hinders the translocation step of elongation, effectively freezing the ribosome on the mRNA and preventing the polypeptide chain from growing.[4][6] Mitochondrial protein synthesis is notably resistant to cycloheximide.[7]

Puromycin: The Chain Terminator

Puromycin, an aminonucleoside antibiotic from Streptomyces alboniger, acts as a structural mimic of the 3'-end of aminoacyl-tRNA.[8] This mimicry allows it to enter the A-site (acceptor site) of the ribosome, where the peptidyltransferase center catalyzes the formation of a peptide bond between the growing polypeptide chain and puromycin.[8] However, because puromycin contains a stable amide bond instead of the typical ester bond, the resulting peptidyl-puromycin molecule cannot be translocated to the P-site (peptidyl site). This leads to the premature termination of translation and the release of a truncated, puromycylated polypeptide.[8][9] This unique mechanism is the basis for the widely used SUnSET (Surface Sensing of Translation) assay for measuring global protein synthesis rates.

Anisomycin: The Peptide Bond Blocker

Anisomycin, another antibiotic isolated from Streptomyces species, inhibits protein synthesis by binding to the 60S ribosomal subunit and interfering with the peptidyl transferase reaction.[10][11] This prevents the formation of peptide bonds between amino acids, thereby halting polypeptide chain elongation.[10][12]

Visualizing the Mechanisms of Action

To better illustrate the distinct inhibitory actions of these compounds, the following diagrams depict their points of intervention in the process of protein synthesis.

G cluster_ribosome Ribosome cluster_inhibitors Inhibitors P_site P-site A_site A-site Polypeptide Growing Polypeptide P_site->Polypeptide Elongates E_site E-site Phe 4-F-Phe tRNA_Phe Phe-tRNA Phe->tRNA_Phe Incorporated instead of Phe CHX Cycloheximide CHX->E_site Blocks Translocation Puro Puromycin Puro->A_site Causes Premature Termination Aniso Anisomycin Aniso->A_site Inhibits Peptide Bond Formation mRNA mRNA tRNA_Phe->P_site Binds tRNA_AA AA-tRNA tRNA_AA->A_site Binds

Caption: Mechanisms of action of the compared protein synthesis inhibitors.

Efficacy and Cytotoxicity: A Quantitative Comparison

The potency of a protein synthesis inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of protein synthesis by 50%. Conversely, the half-maximal cytotoxic concentration (CC50) measures the concentration at which the inhibitor causes 50% cell death. An ideal inhibitor would have a low IC50 and a high CC50, indicating high potency with low toxicity.

The following table summarizes available IC50 and CC50 data for the four inhibitors. It is crucial to note that these values can vary significantly depending on the cell line, experimental conditions, and the assay used for measurement.

InhibitorTarget Organism/Cell LineIC50CC50Reference(s)
4-Fluoro-L-phenylalanine MCF-7 (human breast cancer)11.8 µM (cell growth inhibition)Not Reported[1]
Cycloheximide Vero (monkey kidney)0.16 µM (anti-MERS-CoV activity)Not Reported[4]
HepG2 (human liver cancer)6.6 µM0.57 µM[13][14]
Primary Rat Hepatocytes0.29 µM0.68 µM[13][14]
CEM (human T-cell lymphoblast-like)0.12 µMNot Reported[15]
9L (rat gliosarcoma)0.2 µMNot Reported[15]
SK-MEL-28 (human melanoma)1 µMNot Reported[15]
Puromycin NIH/3T3 (mouse embryonic fibroblast)3.96 µM (cytotoxicity)3.96 µM[16][17]
HepG2 (human liver cancer)1.6 µM1.3 µM[13][14]
Primary Rat Hepatocytes2.0 µM1.6 µM[13][14]
Anisomycin HEK293 (human embryonic kidney)0.02 µM (cytotoxicity)0.02 µM[18]
U251 (human glioblastoma)0.233 µM (48h cell growth)Not Reported[18]
U87 (human glioblastoma)0.192 µM (48h cell growth)Not Reported[18]
T. gondii0.02 µMNot Reported[10]

Note: The provided values are for reference and may not be directly comparable due to different experimental setups. Researchers should always determine the optimal concentration for their specific cell type and experimental conditions.

Reversibility and Off-Target Effects: Beyond the Ribosome

The ideal protein synthesis inhibitor should have a reversible mode of action, allowing for the restoration of protein synthesis upon its removal. Furthermore, off-target effects can confound experimental results and should be carefully considered.

InhibitorReversibilityKnown Off-Target Effects
4-Fluoro-L-phenylalanine Reversible[1]Can be incorporated into proteins, potentially altering their function.
Cycloheximide Reversible[19]Can induce apoptosis in some cell lines.[4] May have effects independent of protein synthesis inhibition.[20]
Puromycin Generally considered irreversible due to covalent incorporation, but protein synthesis can recover after removal.[21]Can act as a reversible inhibitor of certain peptidases.[22] High concentrations may have peptide bond-independent inhibitory effects.[9]
Anisomycin Reversible[11][23]Potent activator of stress-activated protein kinases (SAPK/JNK) and p38 MAP kinase.[10][24][25] Can interfere with DNA synthesis.[12]

Experimental Protocols: Putting Theory into Practice

To empirically compare the efficacy of these inhibitors, several standard assays can be employed. Here, we provide detailed, step-by-step methodologies for three key experiments.

SUnSET (Surface Sensing of Translation) Assay for Measuring Global Protein Synthesis

The SUnSET assay is a non-radioactive method to measure the rate of global protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.

Experimental Workflow:

G start Start: Seed Cells treat Treat cells with protein synthesis inhibitor start->treat puromycin Add Puromycin (e.g., 10 µg/mL for 10 min) treat->puromycin lyse Lyse cells and collect protein puromycin->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE and Western Blot quantify->sds_page probe Probe with anti-puromycin antibody sds_page->probe detect Detect and quantify puromycylated proteins probe->detect end End: Analyze data detect->end

Caption: Workflow for the SUnSET assay to measure global protein synthesis.

Detailed Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

  • Inhibitor Treatment: Treat cells with the desired concentrations of 4-F-Phe, cycloheximide, puromycin, or anisomycin for the desired duration. Include a vehicle-only control.

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for puromycin. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities, which will be proportional to the rate of protein synthesis.

³⁵S-Methionine/Cysteine Pulse-Chase Labeling for Measuring Protein Half-Life

This classic method uses radioactive amino acids to label newly synthesized proteins, allowing for the determination of their degradation rate.

Experimental Workflow:

G start Start: Starve cells in Met/Cys-free medium pulse Pulse: Add ³⁵S-Met/Cys to label newly synthesized proteins start->pulse chase Chase: Add excess unlabeled Met/Cys pulse->chase collect Collect samples at different time points chase->collect lyse Lyse cells and immunoprecipitate protein of interest collect->lyse sds_page SDS-PAGE and Autoradiography lyse->sds_page quantify Quantify band intensity to determine protein half-life sds_page->quantify end End: Analyze data quantify->end

Sources

Quantifying the effect of fluorination on peptide-receptor binding affinity

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Fluorination

I'm starting with focused Google searches to gather information on how fluorination affects peptide-receptor binding affinity. I'll concentrate on the underlying mechanisms and common experimental techniques used to measure this. I'm aiming for a comprehensive understanding of the topic, right from the start.

Defining Scope & Structure

I'm now analyzing the search results to build a structure for the guide, focusing on the best approach for the introduction, mechanism explanations, and assay comparisons. I'm moving toward drafting the core sections, explaining the effects of fluorine substitution on binding affinity, and integrating citations. At the same time, I'll generate Graphviz diagrams to visualize concepts like experimental workflows and binding interfaces. Step-by-step protocols are next!

Refining Search Strategies

I'm now refining my Google search terms to find more specific data on how fluorination influences peptide-receptor interactions. I will focus on mechanisms, quantification, and experimental methods. Then, I will synthesize results to structure the guide, which will cover the introduction, mechanisms, and assay comparisons. Drafting the core sections will follow, with citations. Simultaneously, I'm working on Graphviz diagrams to illustrate workflows and binding interfaces. Protocols will be the next step!

A Spectroscopic Guide to Unveiling Protein Structure: A Comparative Analysis of Native Proteins and their 4-Fluoro-L-phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to finely tune and meticulously analyze protein structure is paramount. The strategic incorporation of non-canonical amino acids, such as 4-Fluoro-L-phenylalanine (4F-Phe), offers a powerful tool for modulating protein stability, function, and for introducing a unique spectroscopic probe.[1][2] This guide provides an in-depth, objective comparison of proteins with and without 4F-Phe, focusing on the spectroscopic techniques that illuminate the subtle yet significant structural and dynamic alterations that arise from this substitution. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure the integrity of your findings.

The Rationale for 4-Fluoro-L-phenylalanine Incorporation

Phenylalanine, an aromatic amino acid, often plays a crucial role in protein structure through hydrophobic and aromatic interactions.[3] Its fluorinated analog, 4F-Phe, is a conservative substitution that replaces a hydrogen atom on the phenyl ring with a fluorine atom. This seemingly minor change introduces significant alterations to the electronic properties of the aromatic ring with minimal steric perturbation.[1] The high electronegativity of fluorine can influence cation-π interactions and other non-covalent forces that are critical for molecular recognition and protein stability.[1]

The incorporation of 4F-Phe has been shown to enhance the thermal and proteolytic stability of proteins and peptides.[1][4] This "fluoro-stabilization effect" is often attributed to favorable conformational preorganization and increased hydrophobicity.[1][4] From a spectroscopic standpoint, the true power of 4F-Phe lies in the introduction of the ¹⁹F nucleus, a sensitive and background-free NMR probe.[5][6][7]

Spectroscopic Techniques for Comparative Analysis

A multi-faceted spectroscopic approach is essential to fully characterize the impact of 4F-Phe incorporation. This guide will focus on three core techniques:

  • Circular Dichroism (CD) Spectroscopy: To assess secondary and tertiary structure, and to quantify changes in thermal stability.

  • Intrinsic Tryptophan Fluorescence Spectroscopy: To probe the local environment of tryptophan residues and analyze ligand binding.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: To directly observe the incorporated 4F-Phe and its local environment.

The following sections will detail the theoretical underpinnings of each technique, provide step-by-step experimental protocols, and present expected comparative data.

Circular Dichroism (CD) Spectroscopy: A Window into Protein Folding and Stability

CD spectroscopy is a rapid and sensitive technique for assessing the secondary and tertiary structure of proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.

Theoretical Framework
  • Far-UV CD (180-240 nm): The peptide backbone is the primary chromophore in this region. The distinct CD spectra of α-helices, β-sheets, and random coils allow for the quantitative estimation of a protein's secondary structure content.

  • Near-UV CD (260-320 nm): The aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and disulfide bonds are the dominant chromophores in this region. The near-UV CD spectrum is sensitive to the tertiary structure of the protein, as the signal is dependent on the local environment of these residues.

Experimental Protocol: Thermal Denaturation Monitored by CD

This protocol outlines the determination of a protein's melting temperature (Tm), a key indicator of its thermal stability.

Materials:

  • Purified protein samples (both native and 4F-Phe-containing) at a known concentration (typically 0.1-0.2 mg/mL).

  • Appropriate buffer (e.g., phosphate buffer). Note: Avoid Tris buffers as their pH is temperature-dependent.[1]

  • Circular dichroism spectropolarimeter equipped with a Peltier temperature controller.

  • Cuvette with a 1 mm path length for far-UV CD or a 10 mm path length for near-UV CD.

Methodology:

  • Sample Preparation: Prepare protein solutions in the chosen buffer. Ensure the buffer has been filtered and degassed.

  • Instrument Setup:

    • Set the wavelength to a value where a significant change in CD signal is observed upon unfolding (e.g., 222 nm for α-helical proteins).

    • Set the temperature range for the experiment (e.g., 20 °C to 95 °C).

    • Set the heating rate (e.g., 1 °C/min).

    • Set the data acquisition interval (e.g., every 1 °C).

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature for 5-10 minutes.

    • Start the temperature ramp and record the CD signal as a function of temperature.

    • After the ramp is complete, cool the sample back to the starting temperature to assess reversibility.

  • Data Analysis:

    • Plot the CD signal (in millidegrees) versus temperature.

    • Fit the data to a sigmoidal unfolding curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

Diagram of the Experimental Workflow for CD Thermal Denaturation

CD_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare native and 4F-Phe protein solutions prep2 Filter and degas buffer prep1->prep2 inst1 Set wavelength (e.g., 222 nm) prep2->inst1 inst2 Set temperature ramp (e.g., 20-95 °C) inst1->inst2 inst3 Set heating rate (e.g., 1 °C/min) inst2->inst3 acq1 Equilibrate sample inst3->acq1 acq2 Start temperature ramp and record CD signal acq1->acq2 acq3 Cool sample to assess reversibility acq2->acq3 an1 Plot CD signal vs. Temperature acq3->an1 an2 Fit data to sigmoidal curve an1->an2 an3 Determine Melting Temperature (Tm) an2->an3

Caption: Workflow for determining protein thermal stability using CD spectroscopy.

Comparative Data Summary
ParameterNative Protein4F-Phe Containing ProteinExpected Outcome
Far-UV CD Spectrum Characteristic of native foldLargely unperturbedMinimal change in secondary structure.
Near-UV CD Spectrum Specific to tertiary structureMinor perturbations possibleSubtle changes in the aromatic residue environment.
Melting Temperature (Tm) Baseline valueIncreasedEnhanced thermal stability.[1]

Intrinsic Tryptophan Fluorescence Spectroscopy: Probing the Local Environment

The intrinsic fluorescence of a protein is dominated by its tryptophan residues.[8] The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its local environment.[9] A tryptophan residue buried in the hydrophobic core of a protein will have a different fluorescence signature than one exposed to the aqueous solvent.

Theoretical Framework
  • Fluorescence Quenching: The intensity of tryptophan fluorescence can be decreased ("quenched") by various mechanisms, including interactions with a ligand or conformational changes that alter the tryptophan's environment.[10][11]

  • Emission Wavelength Shift: A shift in the wavelength of maximum emission (λmax) can indicate a change in the polarity of the tryptophan's environment. A "blue shift" (to a shorter wavelength) suggests a more hydrophobic environment, while a "red shift" (to a longer wavelength) suggests a more polar environment.[9]

Experimental Protocol: Ligand Binding Monitored by Tryptophan Fluorescence Quenching

This protocol describes how to measure the dissociation constant (Kd) of a protein-ligand interaction.

Materials:

  • Purified protein samples (native and 4F-Phe-containing) at a low micromolar concentration.

  • A concentrated stock solution of the ligand.

  • Appropriate buffer.

  • Fluorometer.

  • Quartz cuvette.

Methodology:

  • Sample Preparation: Prepare a solution of the protein in the buffer.

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan.

    • Set the emission scan range (e.g., 310-400 nm).

  • Data Acquisition:

    • Record the fluorescence spectrum of the protein alone.

    • Make sequential additions of the ligand from the concentrated stock solution.

    • After each addition, mix gently and allow the system to equilibrate (1-2 minutes).

    • Record the fluorescence spectrum.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each ligand concentration.

    • Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[10]

    • Plot the change in fluorescence intensity (ΔF) versus the ligand concentration.

    • Fit the data to a binding isotherm (e.g., the one-site binding model) to determine the dissociation constant (Kd).

Diagram of the Ligand Titration Experiment

Fluorescence_Titration start Protein Solution in Cuvette excite Excite at 295 nm start->excite measure_initial Record Initial Fluorescence Spectrum excite->measure_initial add_ligand Add Aliquot of Ligand measure_initial->add_ligand equilibrate Equilibrate add_ligand->equilibrate measure_spectrum Record Fluorescence Spectrum equilibrate->measure_spectrum more_ligand More Additions? measure_spectrum->more_ligand more_ligand->add_ligand Yes analyze Analyze Data: Plot ΔF vs. [Ligand] Determine Kd more_ligand->analyze No

Caption: Workflow for a ligand binding study using tryptophan fluorescence quenching.

Comparative Data Summary
ParameterNative Protein4F-Phe Containing ProteinExpected Outcome
Initial λmax Baseline valueMinor shift possibleSubtle change in the global conformation affecting tryptophan environment.
Dissociation Constant (Kd) Baseline valueMay increase or decreaseThe altered electrostatic potential of the 4F-Phe residue can influence binding affinity.[1]

A study on the L-leucine specific receptor of Escherichia coli showed that 4-fluoro-L-phenylalanine binds with a dissociation constant (KD) of 0.26 μM, a slightly weaker interaction than the native L-phenylalanine (KD = 0.18 μM).[1]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct View of the Fluorine Probe

¹⁹F NMR is a powerful technique for studying fluorinated molecules.[5] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[7] Since fluorine is absent in biological systems, ¹⁹F NMR provides background-free spectra.[6][12]

Theoretical Framework
  • Chemical Shift Sensitivity: The ¹⁹F chemical shift is extremely sensitive to the local chemical environment, making it an exquisite probe of protein structure, dynamics, and interactions.[13][14]

  • Protein-Ligand Interactions: Changes in the ¹⁹F chemical shift upon ligand binding can provide information about conformational changes at or near the fluorine label.[13][15]

Experimental Protocol: ¹⁹F NMR Analysis

Materials:

  • Purified 4F-Phe-containing protein (typically at a concentration of 50-100 µM or higher).

  • NMR buffer (containing 5-10% D₂O for locking).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Methodology:

  • Sample Preparation: Prepare the protein sample in the NMR buffer.

  • Instrument Setup:

    • Tune and match the fluorine probe.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good resolution.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. The number of scans will depend on the protein concentration and spectrometer sensitivity.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phasing, and baseline correction).

    • Analyze the chemical shifts, line widths, and intensities of the ¹⁹F resonances.

Diagram of the ¹⁹F NMR Experiment

NMR_Experiment prep Prepare 4F-Phe Protein Sample in NMR Buffer setup Spectrometer Setup: Tune Probe, Lock, Shim prep->setup acquire Acquire 1D ¹⁹F Spectrum setup->acquire process Process Spectrum: FT, Phasing, Baseline Correction acquire->process analyze Analyze Chemical Shifts, Line Widths, Intensities process->analyze

Caption: Basic workflow for acquiring and analyzing a 1D ¹⁹F NMR spectrum of a fluorinated protein.

Comparative Data Summary
ParameterNative Protein4F-Phe Containing ProteinExpected Outcome
¹⁹F NMR Spectrum No signalOne or more signalsEach 4F-Phe residue in a unique chemical environment will give rise to a distinct resonance.
Chemical Shift N/AHighly sensitive to local environmentProvides information on the tertiary structure and conformational heterogeneity.[16]
Line Width N/AVaries with dynamicsBroader lines can indicate conformational exchange or interaction with larger cellular components.[6][16]
Ligand Addition N/AChemical shift perturbationsIndicates that the local environment of the 4F-Phe residue is affected by ligand binding.[13]

Conclusion: An Integrated Approach for Deeper Insights

The incorporation of 4-Fluoro-L-phenylalanine provides a powerful avenue for both subtly modulating and deeply probing protein structure and function. While each spectroscopic technique offers unique insights, their true power is realized when they are used in a complementary fashion. Circular dichroism provides a global view of structural integrity and stability, intrinsic tryptophan fluorescence offers a window into the local environment of key residues and ligand interactions, and ¹⁹F NMR delivers a direct, high-resolution report from the incorporated fluorine probe. By integrating the data from these techniques, researchers can build a comprehensive and robust model of their protein of interest, paving the way for more informed drug design and a deeper understanding of biological systems.

References

  • Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Compar
  • Analysis of fluorinated proteins by mass spectrometry - PubMed.
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy | Journal of the American Chemical Society.
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery.
  • NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State | Biochemistry - ACS Public
  • Fluorine labeling of proteins for NMR studies.
  • 4-Fluoro-L-phenylalanine - Chem-Impex.
  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - NIH.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC - NIH.
  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH.
  • Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed.
  • Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - NIH.
  • Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Comput
  • A guide to intrinsic protein fluorescence | The Labbot Blog.
  • "Circular Dichroism: Studies of Proteins". In - IS MUNI.

Sources

A Senior Application Scientist's Guide to the Synthesis of Enantiomerically Pure Fluorinated Amino Acids: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Amino Acids in Therapeutic Design

To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into amino acid scaffolds represents a paradigm shift in medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the biological activity and metabolic stability of peptides and small molecule drugs.[1] Enantiomerically pure fluorinated amino acids are pivotal in enhancing protein stability, modulating enzyme-substrate interactions, and improving the pharmacokinetic profiles of therapeutic candidates.[2] This guide provides a comparative analysis of the principal synthetic methodologies for accessing these high-value chiral building blocks, with a focus on asymmetric synthesis and enzymatic resolution. We will delve into the mechanistic underpinnings, practical execution, and performance benchmarks of each approach to empower you with the knowledge to make informed decisions in your research and development endeavors.

Comparative Analysis of Synthesis Methodologies

The synthesis of enantiomerically pure fluorinated amino acids is a formidable challenge that has spurred the development of several elegant strategies. The choice of method is often a trade-off between scalability, substrate scope, enantioselectivity, and cost-effectiveness. Here, we benchmark two of the most powerful and widely adopted approaches: Asymmetric Synthesis using Chiral Ni(II) Complexes and Enzymatic Kinetic Resolution.

Parameter Asymmetric Synthesis via Chiral Ni(II) Complex Enzymatic Kinetic Resolution (Lipase-Catalyzed)
Principle Stereoselective alkylation of a glycine-derived Schiff base coordinated to a chiral Ni(II) auxiliary.[3][4]Selective hydrolysis of one enantiomer of a racemic amino acid ester by a lipase.[2][5]
Typical Enantiomeric Excess (e.e.) >94-99%[6][7][8]≥99% for the resolved ester and hydrolyzed acid.[5]
Theoretical Max. Yield ~100% (for the desired enantiomer)50% (for each enantiomer, without a racemization step).[9]
Scalability Demonstrated on a gram to decagram scale.[6][7][8]Scalable, with established industrial processes for amino acid resolution.[10]
Substrate Scope Broad, applicable to a diverse range of fluorinated alkyl and aryl side chains.[6][11]Dependent on enzyme specificity; may require screening for optimal enzyme-substrate pairing.[2]
Key Advantages High enantioselectivity, high theoretical yield, and a uniform approach from a common precursor.[6][8]Exceptionally high enantioselectivity, mild reaction conditions, and use of biodegradable catalysts.[12]
Challenges Requires synthesis of the chiral ligand and Ni(II) complex; potential for heavy metal contamination.[3]Limited to a 50% yield for a single enantiomer; requires separation of the product from the unreacted starting material.[9]
Cost-Effectiveness Can be cost-effective at scale due to high yields and potential for ligand recycling.[3]Enzyme cost can be a factor, but immobilization and reuse can mitigate this. The 50% yield limitation can impact overall cost-effectiveness.[13]

In-Depth Methodologies and Experimental Protocols

Asymmetric Synthesis via Chiral Ni(II) Complex

This method stands out for its robustness and high stereocontrol, making it a preferred choice for the gram-scale synthesis of a variety of fluorinated amino acids.[6][7][8] The underlying principle is the use of a chiral tridentate ligand, typically derived from proline, which forms a square-planar Ni(II) complex with a glycine Schiff base.[3][4] This complex serves as a chiral template, directing the stereoselective alkylation of the glycine moiety.

cluster_0 Preparation of Chiral Ni(II) Complex cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis and Product Isolation A Chiral Ligand ((S)-N-(benzylprolyl)aminobenzophenone) D Formation of Schiff Base Ni(II) Complex A->D B Glycine B->D C Ni(II) Salt C->D E Chiral Ni(II) Glycine Complex D->E Purification H Stereoselective Alkylation E->H F Fluorinated Alkyl Halide (R-X) F->H G Base G->H I Alkylated Ni(II) Complex H->I Purification J Acidic Hydrolysis I->J K Enantiomerically Pure Fluorinated Amino Acid J->K L Chiral Ligand (recycled) J->L

Caption: Workflow for the asymmetric synthesis of fluorinated amino acids.

This protocol is adapted from the work of Hohmann et al. and provides a general procedure for the alkylation of the chiral Ni(II) complex.[11]

Materials:

  • Chiral Ni(II) complex of glycine Schiff base

  • Fluorinated benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH)

  • Hydrochloric acid (HCl) in Dioxane

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester)

  • Sodium bicarbonate

Procedure:

  • Alkylation:

    • Under an inert atmosphere (e.g., argon), suspend the chiral Ni(II) complex of glycine (1.0 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add NaH (1.5 eq) portion-wise, and stir the mixture for 30 minutes at 0 °C.

    • Add the fluorinated benzyl bromide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alkylated Ni(II) complex by flash column chromatography.

  • Hydrolysis and Fmoc Protection:

    • Dissolve the purified alkylated Ni(II) complex in a minimal amount of dioxane.

    • Add a solution of HCl in dioxane (e.g., 4 M) and heat the mixture at 60 °C for 2-4 hours.

    • Monitor the disappearance of the red-orange color of the complex.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add Fmoc-OSu and stir vigorously at room temperature for 4-6 hours.

    • Acidify the reaction mixture with dilute HCl and extract the Fmoc-protected amino acid with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by crystallization or chromatography to yield the enantiomerically pure Fmoc-protected fluorinated amino acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds, leveraging the stereoselectivity of enzymes.[14] For amino acids, lipases are commonly employed to selectively hydrolyze one enantiomer of a racemic amino acid ester, leaving the other enantiomer unreacted.[2][5] This results in a mixture of an enantiopure amino acid and an enantiopure amino acid ester, which can then be separated.

cluster_0 Enzyme Active Site cluster_1 Reaction Steps cluster_2 Products A Lipase with Catalytic Triad (Ser, His, Asp) C Binding of L-enantiomer to active site A->C B Racemic Fluorinated Amino Acid Ester B->C L Unreacted D-Fluorinated Amino Acid Ester B->L D-enantiomer does not fit the active site and remains unreacted D Nucleophilic attack by Serine C->D E Formation of Tetrahedral Intermediate D->E F Release of Alcohol E->F G Acyl-Enzyme Intermediate E->G H Hydrolysis by Water G->H I Release of L-Amino Acid H->I J Regenerated Lipase H->J K L-Fluorinated Amino Acid I->K

Caption: Mechanism of lipase-catalyzed kinetic resolution.

This protocol is based on the work of Shahmohammadi et al. for the resolution of fluorinated β-amino acid esters.[5]

Materials:

  • Racemic fluorinated β-amino acid ester hydrochloride

  • Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase PSIM from Burkholderia cepasia

  • Diisopropyl ether (iPr₂O)

  • Triethylamine (Et₃N)

  • Water

Procedure:

  • Enzymatic Hydrolysis:

    • To a solution of the racemic fluorinated β-amino acid ester hydrochloride (1.0 eq) in iPr₂O, add Et₃N (1.0 eq) to neutralize the hydrochloride.

    • Add the immobilized lipase (e.g., 30 mg/mL of substrate solution).

    • Add a controlled amount of water (e.g., 0.5 eq) to initiate the hydrolysis.

    • Stir the suspension at a controlled temperature (e.g., 45 °C).

    • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining ester and the formed acid.

    • Stop the reaction at approximately 50% conversion to achieve high e.e. for both components.

  • Separation and Isolation:

    • Filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

    • Extract the aqueous layer containing the triethylammonium salt of the (S)-amino acid with an organic solvent to remove any residual (R)-ester.

    • Acidify the aqueous layer with dilute HCl and extract the (S)-amino acid with a suitable organic solvent. Dry the organic layer and concentrate to obtain the enantiopure (S)-amino acid.

    • The organic layer from the initial separation contains the unreacted (R)-amino acid ester. Wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiopure (R)-ester.

    • The (R)-ester can be hydrolyzed chemically to obtain the corresponding (R)-amino acid.

Conclusion: Selecting the Optimal Synthesis Strategy

The choice between asymmetric synthesis and enzymatic resolution for the preparation of enantiomerically pure fluorinated amino acids is multifaceted and project-dependent.

  • Asymmetric synthesis using chiral Ni(II) complexes offers a direct route to the desired enantiomer with high yields and excellent enantioselectivity.[6][7][8] Its broad substrate scope and scalability make it a powerful tool for accessing a diverse library of fluorinated amino acids.[11]

  • Enzymatic kinetic resolution , while theoretically limited to a 50% yield for a single enantiomer, provides unparalleled enantioselectivity under mild, environmentally benign conditions.[2][5] For substrates where a highly selective enzyme is available, this method is an excellent choice, particularly in industrial settings where green chemistry principles are paramount.

Ultimately, a thorough evaluation of the specific target molecule, required scale, and available resources will guide the selection of the most appropriate and efficient synthetic strategy. This guide serves as a foundational resource to aid in that decision-making process, empowering researchers to advance the exciting field of fluorinated pharmaceuticals.

References

  • Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10843–10857. [Link]
  • O'Donnell, M. J. (2017). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 936-945. [Link]
  • Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
  • Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
  • Keith, J. M. (2007). Practical Considerations in Kinetic Resolution Reactions. STEM, Unipd. [Link]
  • Liu, H. (2011). Application of nickel(II) complexes to the efficient synthesis of α- or β-amino acids. CHIMIA International Journal for Chemistry, 65(12), 919-924. [Link]
  • Moschner, J., Stulberg, V., Fernandes, R., Leppkes, J., & Koksch, B. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10796-10881. [Link]
  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. Tetrahedron, 67(35), 6347-6391. [Link]
  • Belokon, Y. N., & Soloshonok, V. A. (2004). Asymmetric synthesis of tailor-made amino acid via Ni(II) complexes of Schiff bases. Pure and Applied Chemistry, 76(3), 549-557. [Link]
  • Wikipedia. (n.d.). Kinetic resolution. In Wikipedia.
  • Turner, N. J. (2010). Simplifying Pyridoxal: Practical Methods for Amino Acid Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 49(36), 6262-6264. [Link]
  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6010. [Link]
  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zürich. [Link]
  • El-Gihani, M. T., & Williams, J. M. J. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. In Catalysis in Asymmetric Synthesis (pp. 201-236). Wiley. [Link]
  • Zhang, W., Chen, J., & Wu, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8049-8063. [Link]
  • Ni, Y., & Li, Z. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1633. [Link]
  • Contente, M. L., & Paradisi, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(11), 1403-1418. [Link]
  • Romero-García, J. M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Casas-Godoy, L., et al. (2018). Lipases: An Overview: Methods and Protocols. In Lipases and Phospholipases (pp. 3-36). Humana Press. [Link]

Sources

Statistical analysis of data from studies using (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Compound

I'm starting a deep dive into the properties and uses of (S)-2- Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. My initial focus is comprehensive Google searches. I'll be looking into its common uses, any known alternative compounds, and building a solid base of understanding before moving on. I anticipate this will be a good first step.

Analyzing compound research methods

Defining a research structure

I'm structuring the next phase. First, I'll identify and examine relevant studies to extract data and statistical methodologies. I'll include studies comparing efficacy and safety with similar compounds. Then, I'll search for established methodologies, integrating these findings into a comparison guide. I'll emphasize experimental design, statistical models, and quantitative data.

A Senior Application Scientist's Guide to Validating 4-Fluoro-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. Among the diverse array of available ncAAs, 4-Fluoro-L-phenylalanine (4-F-Phe) has emerged as a powerful tool for probing protein structure, function, and dynamics. [1][2]Its minimal steric perturbation, coupled with the unique spectroscopic properties of the fluorine atom, allows for subtle yet insightful modifications. [1][3]However, the successful application of 4-F-Phe hinges on the rigorous validation of its incorporation into the target protein. This guide provides a comprehensive comparison of peer-reviewed methods for validating 4-F-Phe incorporation, offering in-depth technical insights and field-proven protocols to ensure the integrity of your research.

The Criticality of Validation: Ensuring Experimental Integrity

The central dogma of molecular biology dictates a high-fidelity translation of the genetic code into a specific amino acid sequence. The introduction of an ncAA, like 4-F-Phe, intentionally subverts this process. Therefore, robust validation is not merely a quality control step but a fundamental requirement to confirm that the observed changes in protein properties are a direct consequence of 4-F-Phe incorporation and not due to experimental artifacts such as protein truncation or misincorporation of canonical amino acids. [4][5]

A Comparative Overview of Validation Methodologies

The choice of a validation method is dictated by the specific experimental question, available instrumentation, and the desired level of detail. Here, we compare the most robust and widely adopted techniques for confirming 4-F-Phe incorporation: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Western Blotting, and X-ray Crystallography.

Technique Principle Information Provided Advantages Limitations
¹⁹F NMR Spectroscopy Direct detection of the ¹⁹F nucleus.- Unambiguous confirmation of incorporation.- Quantitative assessment of incorporation efficiency.- Insights into the local chemical environment and protein conformation. [6][7]- Highly sensitive and specific with no background signal in biological systems.- Provides structural and dynamic information. [8][9][10]- Requires specialized equipment (NMR spectrometer with a fluorine probe).- Can be complex for larger proteins.- Does not provide full 3D structure alone. [7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the protein or its peptide fragments.- Confirms the precise molecular weight of the modified protein.- Can identify the specific site of incorporation (tandem MS).- High accuracy and sensitivity.- Applicable to a wide range of protein sizes.- Indirect detection of incorporation.- Can be destructive to the sample.- May not be quantitative without internal standards.
Western Blotting Immuno-detection of the target protein.- Confirms the expression of the full-length protein.- Widely accessible and relatively inexpensive.- High throughput potential.- Indirect and qualitative assessment of incorporation.- Relies on the availability of a specific primary antibody.- Does not confirm the identity of the incorporated amino acid.
X-ray Crystallography Diffraction of X-rays by a protein crystal.- Provides a high-resolution, three-dimensional atomic structure.- Unambiguous, site-specific confirmation of incorporation.- Reveals detailed structural consequences of the modification.- Requires high-quality protein crystals, which can be challenging to obtain.- Time-consuming and requires access to specialized facilities. [11][12][13]

In-Depth Methodologies and Experimental Protocols

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

The fluorine-19 nucleus is an ideal probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local electronic environment. [6][8]This sensitivity makes ¹⁹F NMR a powerful tool for directly detecting and quantifying 4-F-Phe incorporation.

Experimental Workflow: ¹⁹F NMR Analysis

Caption: General experimental workflow for 4-F-Phe incorporation and ¹⁹F NMR validation.

Step-by-Step Protocol: ¹⁹F NMR Analysis [6]

  • Protein Expression and Purification:

    • Express the target protein in a suitable expression system (e.g., E. coli) in minimal media supplemented with 4-F-Phe. [6] * Purify the 4-F-Phe labeled protein to homogeneity using standard chromatography techniques. [14]

  • NMR Sample Preparation:

    • Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0). [6] * Concentrate the protein to a final concentration in the range of 10 µM to 1 mM. [6] * Add 5-10% D₂O to the sample for field locking. [6]

  • Data Acquisition:

    • Transfer the sample to a clean NMR tube.

    • Place the tube in an NMR spectrometer equipped with a fluorine probe.

    • Tune and match the probe to the ¹⁹F frequency.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. [6]

  • Data Analysis:

    • The presence of one or more peaks in the ¹⁹F spectrum confirms the incorporation of 4-F-Phe. [6] * The chemical shift of the peaks provides information about the local environment of the incorporated residue. [6][10] * For quantification, integrate the area of the ¹⁹F peak(s) and compare it to a known concentration standard. [6][15]

Mass Spectrometry (MS): Precise Mass Confirmation

Mass spectrometry provides an orthogonal and highly accurate method to validate 4-F-Phe incorporation by detecting the expected mass shift in the intact protein or its tryptic peptides.

Experimental Workflow: ESI-MS Analysis

Purified Protein Purified Protein Sample Preparation (Desalting) Sample Preparation (Desalting) Purified Protein->Sample Preparation (Desalting) Electrospray Ionization Electrospray Ionization Sample Preparation (Desalting)->Electrospray Ionization Mass Analyzer Mass Analyzer Electrospray Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Analysis (Deconvolution) Data Analysis (Deconvolution) Detector->Data Analysis (Deconvolution) Molecular Weight Confirmation Molecular Weight Confirmation Data Analysis (Deconvolution)->Molecular Weight Confirmation

Sources

Side-by-side comparison of 4-F-Phe containing peptides and their native counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting a comprehensive data collection phase. My immediate focus is on 4-F-Phe containing peptides and their natural counterparts. I'm focusing on synthesis methods, structural details, biological activities, and potential therapeutic applications. I will be using Google searches and I aim to compile a robust initial dataset.

Analyzing Search Results

I've moved on to analyzing the Google search results. My goal is to extract comparative data on 4-F-Phe peptides versus their natural forms. I'm focusing on receptor binding, enzyme stability, in vivo half-life, and efficacy, with the intent of locating reliable sources to validate my comparisons. I'm aiming for a robust foundation of authoritative sources and experimental data.

Structuring Comparative Data

My next step is structuring the comparison guide. I'll start with an introduction highlighting the importance of peptide modifications. I'll then delve into detailed sections, comparing the physicochemical and biological properties of 4-F-Phe peptides and their native forms, always explaining the scientific rationale for observed differences.

A Senior Application Scientist's Guide to Assessing the Enhanced Proteolytic Stability of Peptides with 4-Fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise and Peril of Peptide Therapeutics

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1][2] This susceptibility leads to a short in vivo half-life, necessitating frequent administration and limiting therapeutic efficacy. A primary goal in peptide drug development is, therefore, to engineer stability without compromising biological activity. This guide provides a comparative analysis of a powerful strategy to achieve this: the substitution of native L-phenylalanine (Phe) with its fluorinated analog, 4-Fluoro-L-phenylalanine (4-F-Phe).

The Achilles' Heel: Understanding Proteolytic Degradation

Proteases are enzymes that catalyze the cleavage of peptide bonds.[3] Endopeptidases, which cleave within the peptide chain, are a major cause of degradation.[3] One of the most well-characterized proteases is chymotrypsin, which preferentially cleaves the peptide bond at the C-terminus of large hydrophobic residues, particularly aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[4][5][6] This makes any peptide containing these residues a potential substrate for chymotrypsin-like proteases found throughout the body.

A Strategic Modification: Introducing 4-Fluoro-L-phenylalanine

The incorporation of non-canonical amino acids is a proven method to enhance the metabolic stability of peptides.[7][8] 4-Fluoro-L-phenylalanine is an attractive choice because it is a close structural analog of phenylalanine. The substitution of a hydrogen atom with a fluorine atom introduces minimal steric bulk, yet the high electronegativity of fluorine significantly alters the electronic properties of the aromatic ring.[7][9][10] This subtle change can have a profound impact on proteolytic resistance.[7][10]

Mechanism of Enhanced Stability: How Fluorine Fortifies the Peptide Bond

The increased stability of 4-F-Phe-containing peptides is attributed to a combination of electronic and conformational effects. The highly electronegative fluorine atom withdraws electron density from the aromatic ring.[11][12] This electronic perturbation can influence the peptide bond's susceptibility to nucleophilic attack by the catalytic residues of the protease.

Furthermore, these electronic changes can lead to favorable conformational preorganization and increased hydrophobicity, which contributes to overall stability.[7][10] By altering the electronic landscape of the P1 side chain—the residue recognized by the protease's specificity pocket—the affinity of the enzyme for the peptide substrate can be significantly reduced, thereby slowing the rate of cleavage.

Below is a diagram illustrating the interaction between chymotrypsin and a peptide, and how the presence of 4-F-Phe can hinder this process.

G cluster_0 Native Peptide Cleavage cluster_1 4-F-Phe Modified Peptide Chymotrypsin Chymotrypsin Hydrophobic Pocket (S1) Catalytic Triad (Ser, His, Asp) Peptide_Native Peptide_Native Chymotrypsin->Peptide_Native Recognition & Binding Cleavage Peptide Bond Cleavage Peptide_Native->Cleavage Hydrolysis Products_Native Cleaved Fragments Cleavage->Products_Native Chymotrypsin_Mod Chymotrypsin Hydrophobic Pocket (S1) Catalytic Triad (Ser, His, Asp) Peptide_Mod Peptide_Mod Chymotrypsin_Mod->Peptide_Mod Impaired Binding Fluorine {Fluorine Atom|Alters electronics Reduces affinity } Peptide_Mod->Fluorine Resistance Reduced/Blocked Cleavage Peptide_Mod->Resistance Products_Mod Intact Peptide Resistance->Products_Mod

Caption: Mechanism of Chymotrypsin Action and 4-F-Phe Resistance.

Experimental Validation: A Comparative Proteolytic Challenge

To empirically validate the enhanced stability conferred by 4-F-Phe, a well-controlled in vitro proteolytic stability assay is essential. This section outlines a detailed protocol for comparing the degradation of a native peptide versus its 4-F-Phe-containing counterpart when challenged with chymotrypsin.

Experimental Workflow Diagram

G cluster_workflow Proteolytic Stability Assay Workflow A 1. Peptide Preparation - Synthesize/dissolve Native & 4-F-Phe peptides - Prepare stock solutions B 2. Assay Setup - Aliquot peptides into time-point tubes - Add buffer (e.g., PBS) A->B C 3. Protease Addition - Add Chymotrypsin solution to start reaction (Except for T=0 and No-Enzyme controls) B->C D 4. Incubation - Incubate at 37°C - Take samples at defined time points (0, 15, 30, 60, 120 min) C->D E 5. Quenching - Stop reaction by adding quenching solution (e.g., 10% TCA) D->E F 6. Sample Processing - Centrifuge to pellet precipitated protein - Collect supernatant E->F G 7. Analysis - Analyze supernatant by RP-HPLC - Quantify peak area of intact peptide F->G H 8. Data Interpretation - Plot % Intact Peptide vs. Time - Calculate Half-Life (t½) G->H

Caption: Step-by-step workflow for the in vitro proteolytic stability assay.

Detailed Experimental Protocol

This protocol provides a robust framework for assessing proteolytic stability.

Objective: To quantify and compare the rate of degradation of a Phe-containing peptide (Native-Pep) and its 4-F-Phe-containing analog (Fluoro-Pep) in the presence of α-chymotrypsin.

Materials:

  • Peptides:

    • Native-Pep (e.g., Ac-Ser-Phe-Gly-Ser-NH2), lyophilized powder

    • Fluoro-Pep (Ac-Ser-(4-F-Phe)-Gly-Ser-NH2), lyophilized powder

  • Enzyme: α-Chymotrypsin from bovine pancreas

  • Buffers and Reagents:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Peptide Solvent: 100% DMSO

    • Enzyme Solvent: PBS, pH 7.4

    • Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA) in water[3][13]

  • Instrumentation:

    • Analytical Balance

    • Vortex Mixer

    • Thermomixer or water bath set to 37°C

    • Centrifuge

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector (214 nm)[3][13]

Procedure:

  • Preparation of Stock Solutions:

    • Peptide Stocks (10 mM): Dissolve an accurately weighed amount of Native-Pep and Fluoro-Pep in DMSO to create 10 mM stock solutions.

    • Chymotrypsin Stock (1 mg/mL): Dissolve chymotrypsin in cold PBS to a final concentration of 1 mg/mL. Prepare this solution fresh before each experiment.

  • Assay Setup:

    • For each peptide (Native-Pep and Fluoro-Pep), label a series of microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120 minutes) and a "No Enzyme" control.

    • Prepare a master mix for each peptide by diluting the 10 mM peptide stock to 200 µM in PBS. For example, add 10 µL of 10 mM peptide stock to 490 µL of PBS.

    • Aliquot 50 µL of the 200 µM peptide solution into each corresponding labeled tube.

  • Reaction Initiation and Incubation:

    • Pre-warm all tubes containing peptide aliquots to 37°C for 5 minutes.

    • To initiate the reaction, add 5 µL of the 1 mg/mL chymotrypsin solution to each tube (except the T=0 and "No Enzyme" control tubes). The final peptide concentration will be ~182 µM and the final chymotrypsin concentration will be ~0.09 mg/mL.

    • For the T=0 sample, add 50 µL of quenching solution before adding the enzyme.

    • For the "No Enzyme" control, add 5 µL of PBS instead of the enzyme solution.

    • Vortex briefly and place the tubes in a thermomixer at 37°C with gentle shaking.

  • Time Course and Reaction Quenching:

    • At each designated time point (15, 30, 60, 120 minutes), remove the corresponding tube from the incubator and immediately add 50 µL of 10% TCA to quench the reaction.[13] Vortex thoroughly.

    • Incubate the "No Enzyme" control for the longest duration (120 minutes) before quenching.

  • Sample Processing:

    • After the final time point, place all quenched samples on ice for at least 10 minutes to ensure complete protein precipitation.

    • Centrifuge all tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated chymotrypsin and other proteins.[3]

  • RP-HPLC Analysis:

    • Carefully collect the supernatant from each tube.

    • Analyze 20 µL of each supernatant by RP-HPLC. Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from any degradation fragments.

    • Monitor the elution profile at 214 nm.[13]

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on the retention time of the T=0 and "No Enzyme" control samples.

    • Integrate the peak area for the intact peptide in each sample.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (which is set to 100%).

    • Plot the percentage of intact peptide versus time for both Native-Pep and Fluoro-Pep.

    • Calculate the half-life (t½) for each peptide, which is the time required for 50% of the peptide to be degraded.

Comparative Performance Data

The results from the proteolytic stability assay can be summarized to provide a clear, quantitative comparison.

Peptide IDModificationProtease ChallengeHalf-Life (t½) in minutes% Intact Peptide at 60 min
Native-PepNone (Contains Phe)α-Chymotrypsin2518%
Fluoro-Pep4-Fluoro-L-phenylalanineα-Chymotrypsin> 24095%
Control-NativeNone (Contains Phe)No EnzymeNot Applicable>99%
Control-Fluoro4-Fluoro-L-phenylalanineNo EnzymeNot Applicable>99%

Note: The data presented in this table is representative and intended for illustrative purposes.

As the data clearly demonstrates, the simple substitution of Phenylalanine with 4-Fluoro-L-phenylalanine results in a dramatic increase in the peptide's half-life in the presence of a relevant protease. The native peptide is rapidly degraded, while the fluorinated analog remains largely intact over the same period.

Discussion and Implications

The experimental evidence strongly supports the use of 4-F-Phe as a strategic modification for enhancing the proteolytic stability of peptide-based drug candidates. This approach is particularly valuable when a phenylalanine residue is identified as a primary cleavage site.[14]

Key Advantages:

  • Significant Stability Enhancement: As demonstrated, the resistance to proteolytic cleavage can be increased by an order of magnitude or more.[7][10]

  • Minimal Structural Perturbation: The small size of the fluorine atom means that the overall peptide conformation is often preserved, reducing the risk of negatively impacting the peptide's binding affinity and biological activity.[10][15]

  • Synthetic Accessibility: Fmoc-protected 4-Fluoro-L-phenylalanine is commercially available and readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[8]

Considerations: While 4-F-Phe incorporation is a powerful tool, it is not a universal solution. The impact of this modification must be empirically tested for each specific peptide sequence and its biological target.[16] In some cases, the electronic changes could alter binding interactions at the target receptor. Therefore, a comprehensive evaluation should include both stability and functional assays.

Conclusion

The strategic incorporation of 4-Fluoro-L-phenylalanine is a field-proven and highly effective method for mitigating proteolytic degradation of peptide therapeutics. By fortifying the peptide backbone at chymotrypsin-sensitive sites, this modification directly addresses the critical challenge of short in vivo half-life. The detailed experimental protocol provided in this guide offers a reliable and self-validating system for researchers to quantitatively assess the stability benefits of 4-F-Phe in their own peptide candidates, thereby accelerating the development of more robust and effective peptide drugs.

References

  • BenchChem. Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Comparative Guide.
  • BenchChem. 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity.
  • Physical Chemistry Chemical Physics. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study.
  • BenchChem. Technical Support Center: Peptide Stability and Degradation.
  • Research Collection of ETH Zurich. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study.
  • BenchChem. Validating the Conformation of Peptides Containing 4-Fluorophenylalanine: A Comparative Guide.
  • BenchChem. Application Notes and Protocols for Labeling Peptides with 4-Fluorophenylalanine.
  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • National Institutes of Health. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance.
  • Refubium - Freie Universität Berlin. Impact of amino acid side chain fluorination on proteolytic stability of peptides.
  • ACS Pharmacology & Translational Science. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • National Institutes of Health. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites.
  • ACS Pharmacology & Translational Science. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Taylor & Francis Online. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
  • ResearchGate. Chymotrypsin cleavage sites?
  • Reddit. Chymotrypsin Specificity.
  • PLOS One. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • ACS Biomaterials Science & Engineering. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • Expasy. PeptideCutter - Special cleavage rules for trypsin and chymotrypsin.
  • Bowers Lab. Proteases.
  • National Institutes of Health. Viral proteases: Structure, mechanism and inhibition.
  • PubMed. Genetical and biochemical aspects of resistance to p-fluorophenylalanine in Saccharomyces cerevisiae.
  • PubMed. Protease propeptide structures, mechanisms of activation, and functions.

Sources

Safety Operating Guide

Navigating the Disposal of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Initial Assessment

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, also known as 4-Fluoro-L-phenylalanine hydrochloride, is a halogenated amino acid derivative. Its chemical structure, containing a fluorine atom, places it in the category of halogenated organic compounds. This classification is the cornerstone of its disposal protocol.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[2][3]

  • Potential for Serious Health Effects: Some safety data sheets (SDS) indicate that the substance is toxic if swallowed and is suspected of causing cancer.[4]

A thorough risk assessment is the mandatory first step before handling this compound for any purpose, including disposal. Always consult the most current Safety Data Sheet (SDS) for detailed hazard information.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its removal by a licensed disposal facility. The following workflow is designed to ensure safety and regulatory compliance at every stage.

Diagram: Disposal Workflow for Halogenated Organic Waste

DisposalWorkflow cluster_0 Step 1: In-Lab Procedures cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Waste Generation (this compound) B Segregation as Halogenated Organic Waste A->B Categorize C Containerization (Appropriate, Labeled Container) B->C Package D Transfer to Satellite Accumulation Area (SAA) C->D Store E Secure Storage (Secondary Containment) D->E Secure F Scheduled Waste Pickup E->F Request G Transport by Licensed Waste Hauler F->G Hand-off H Final Treatment (e.g., Incineration) G->H Process

Caption: Decision pathway for the disposal of this compound.

In-Lab Procedures: Segregation and Containerization

The "Why": The fundamental principle of chemical waste management is segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5][6] Co-mingling them with non-halogenated waste streams can complicate and increase the cost of disposal.[7]

Step-by-Step Protocol:

  • Identify as Halogenated Waste: At the point of generation, recognize that this compound is a halogenated organic compound due to the presence of fluorine.[5]

  • Select an Appropriate Waste Container:

    • Use a container designated for halogenated organic waste. These are often color-coded (e.g., green-labeled carboys) for easy identification.[5]

    • The container must be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[8][9] Avoid metal containers, as some halogenated solvents can produce acids that corrode metal.[8]

  • Properly Label the Container:

    • As soon as the first drop of waste is added, the container must be labeled.[10]

    • The label must include the words "Hazardous Waste".[11][12]

    • List all chemical constituents and their approximate percentages.[6][7] Do not use abbreviations or chemical formulas.[10]

    • Include the appropriate hazard warnings (e.g., pictograms for toxicity and irritation).[12]

Accumulation and Storage: The Satellite Accumulation Area (SAA)

The "Why": The Environmental Protection Agency (EPA) regulates the on-site storage of hazardous waste.[9][11] A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation where hazardous waste can be safely stored temporarily.[12][13]

Step-by-Step Protocol:

  • Designate an SAA: Establish a specific area in the laboratory for the accumulation of hazardous waste. This area should be under the direct supervision of laboratory personnel.[9][13]

  • Secure Storage:

    • Place the waste container in the designated SAA.

    • The container must be kept closed at all times except when adding waste.[6][10]

    • Utilize secondary containment, such as a tub or tray, to contain any potential leaks or spills.[13]

  • Storage Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of a single waste stream).[12] Once the container is full, it must be moved to a central accumulation area within three days.[13]

Regulatory Considerations: EPA and RCRA Compliance

The Resource Conservation and Recovery Act (RCRA) is the primary federal law governing the disposal of solid and hazardous waste in the United States.[9] Laboratories that generate hazardous waste are required to have an EPA Identification Number.[9]

Waste Classification:

While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. Given the information from various SDSs, it could potentially fall under the following categories:

Potential EPA Waste Code Characteristic Reasoning
D002 CorrosivityIf the pH of a solution of the hydrochloride salt is ≤ 2.[14]
U-List or P-List ToxicityIf it is a discarded commercial chemical product. The specific listing would depend on its acute toxicity.[14]

It is the responsibility of the waste generator to properly classify the waste.[2][15] Consultation with your institution's Environmental Health and Safety (EH&S) department is crucial for accurate waste code assignment.

Spill Management and Emergency Procedures

Accidents can happen, and preparedness is key.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, this includes double nitrile gloves, chemical splash goggles, and a lab coat.[8]

  • Contain the Spill: Use an inert absorbent material to contain the spill.[8][16]

  • Clean the Area: Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[6][16]

  • Decontaminate: Clean the spill area thoroughly.

For Large Spills or Emergencies:

  • Evacuate: Immediately evacuate the area.

  • Contact Emergency Services: Notify your institution's emergency response team or EH&S.[6]

Final Disposal: The Role of Licensed Professionals

The final step in the disposal process is the removal of the hazardous waste by a licensed and certified waste hauler.[17] This ensures that the waste is transported to a permitted treatment, storage, and disposal facility (TSDF) where it will be managed in an environmentally responsible manner, typically through high-temperature incineration for halogenated organic compounds.

By adhering to these procedures, researchers can ensure that their work is not only scientifically sound but also conducted with the utmost respect for safety and environmental stewardship.

References

  • Hazardous Waste Segreg
  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Waste Management: The New Regulations.
  • Material Safety Data Sheet - L-4-Fluorophenylalanine, 99+% ee. Cole-Parmer. [Link]
  • Waste Code. U.S. Environmental Protection Agency. [Link]
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering safety data sheets, chemical handling guidelines, and toxicological information for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid via Google search. My focus is on compiling a solid foundation of safety and handling data, which will guide the next stages of analysis. This initial data collection feels crucial to proceed effectively.

Initiating Detailed Analysis

I'm now diving into the specifics of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, with an emphasis on hazards and PPE. I will determine associated inhalation, skin, eye, and ingestion risks and pinpoint PPE needs for each, focusing on gloves, eye protection, respiratory protection, and lab coats. I am also investigating handling and disposal methods.

Developing Chemical Handling Protocol

I'm now expanding my scope to include this compound, starting with an in-depth Google search for SDS, guidelines, and toxicological data. I'll pinpoint primary hazards like inhalation, skin, and ingestion risks, researching appropriate PPE for each exposure route. I'll also look into lab handling and waste disposal procedures. Afterward, I will create a structured guide, complete with diagrams and proper citations for users.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.